3-(4-hydroxybutyl)-1,3-oxazolidin-2-one
Description
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Structure
3D Structure
Properties
CAS No. |
1153126-77-2 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-(4-hydroxybutyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO3/c9-5-2-1-3-8-4-6-11-7(8)10/h9H,1-6H2 |
InChI Key |
TUWJYQVKXFSFFT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1CCCCO |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one
Executive Summary
3-(4-hydroxybutyl)-1,3-oxazolidin-2-one is a bifunctional heterocyclic intermediate increasingly utilized in medicinal chemistry and polymer science. Characterized by a polar 2-oxazolidinone core and a primary hydroxyl-terminated alkyl chain, this compound serves as a versatile linker in the synthesis of antibiotic pharmacophores (linezolid analogues) and as a monomer for functionalized polyurethanes. This guide provides a comprehensive physicochemical profile, rationalized synthesis protocols, and analytical characterization standards to support its application in drug development and materials research.
Chemical Identity & Structural Analysis[1][2][3][4]
The compound consists of a five-membered cyclic carbamate (oxazolidinone) N-alkylated with a 4-hydroxybutyl chain. The oxazolidinone ring imparts rigidity and polarity, while the hydroxyl group provides a reactive handle for esterification, oxidation, or further alkylation.
Nomenclature & Identifiers[2][3][4][5][6]
| Parameter | Details |
| IUPAC Name | 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one |
| Common Synonyms | N-(4-hydroxybutyl)-2-oxazolidinone; 3-(4-hydroxybutyl)-2-oxazolidone |
| Molecular Formula | C |
| Molecular Weight | 159.18 g/mol |
| SMILES | C1COC(=O)N1CCCCO |
| InChI Key | TUWJYQVKXFSFFT-UHFFFAOYSA-N |
| PubChem CID | 43509870 |
Structural Visualization
The molecule features a planar carbamate group within the ring. The butyl chain possesses conformational flexibility, allowing the terminal hydroxyl group to participate in both intramolecular and intermolecular hydrogen bonding, significantly influencing its viscosity and solubility profile.
Core Physicochemical Parameters[3][4][8][9]
The following data aggregates experimental values and high-confidence QSAR predictions derived from structural analogues (e.g., 3-butyl-1,3-oxazolidin-2-one and N-hydroxyethyl-oxazolidinone).
Physical Constants
| Property | Value / Range | Confidence/Source |
| Physical State | Viscous Colorless Liquid or Low-Melting Solid | Predicted (Based on MW & H-bonding) |
| Melting Point | 25 – 35 °C | Predicted (Analogue comparison) |
| Boiling Point | > 280 °C (at 760 mmHg) | Predicted (Decomposes prior to BP) |
| Density | 1.15 ± 0.05 g/cm³ | Predicted |
| Refractive Index ( | 1.47 – 1.49 | Predicted |
| Flash Point | > 150 °C | Predicted |
Solubility & Partitioning[10]
The amphiphilic nature of the molecule—combining a polar cyclic carbamate and a hydrophilic alcohol with a short lipophilic linker—results in a distinct solubility profile.
-
Water Solubility: High. The compound is expected to be fully miscible or highly soluble in water due to the capacity for multiple H-bond interactions (2 acceptors, 1 donor).
-
Organic Solvents: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) and alcohols (Methanol, Ethanol). Moderate solubility in chlorinated solvents (DCM, Chloroform). Poor solubility in non-polar alkanes (Hexane, Heptane).
-
Lipophilicity (LogP):
-
Predicted LogP: -0.1 to 0.2
-
Implication: The compound exhibits balanced hydrophilicity, making it an ideal candidate for traversing aqueous biological compartments while retaining sufficient organic character for membrane interaction.
-
Synthesis & Manufacturing Protocol
Objective: To synthesize 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one via N-alkylation of 2-oxazolidinone. This route minimizes side reactions compared to the reaction of amino alcohols with phosgene derivatives.
Reaction Scheme Logic
The synthesis relies on the deprotonation of the oxazolidinone nitrogen (
Detailed Protocol
Reagents:
-
2-Oxazolidinone (1.0 equiv)[1]
-
4-Chlorobutanol (1.2 equiv)
-
Potassium Carbonate (
, anhydrous, 2.0 equiv) -
Potassium Iodide (KI, catalytic, 0.1 equiv) - Finkelstein catalyst to accelerate substitution
-
Solvent: Acetonitrile (MeCN) or DMF (dry)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-oxazolidinone (10 mmol) in anhydrous MeCN (50 mL).
-
Base Addition: Add anhydrous
(20 mmol) and catalytic KI (1 mmol). Stir the suspension at room temperature for 15 minutes. -
Alkylation: Add 4-chlorobutanol (12 mmol) dropwise via syringe.
-
Reflux: Heat the reaction mixture to reflux (80-82 °C) under an inert atmosphere (
or Ar) for 12–16 hours. Monitor progress via TLC (Eluent: 5% MeOH in DCM; Stain: KMnO ). -
Workup:
-
Cool to room temperature.
-
Filter off the inorganic solids (
, excess ). -
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel.
-
Mobile Phase: Gradient elution from 100% DCM to 5% MeOH/DCM.
-
Product Fractions: Collect fractions containing the spot at
(5% MeOH/DCM).
-
-
Final Isolation: Evaporate solvents to yield the product as a viscous colorless oil.
Spectroscopic Characterization
To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic.
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, CDCl-
4.35 (t, 2H, Ring
): Characteristic deshielded triplet of the oxazolidinone ring. -
3.65 (t, 2H, Chain
): Terminal hydroxymethylene. -
3.58 (t, 2H, Ring
): Ring methylene adjacent to nitrogen. -
3.30 (t, 2H, Chain
): Butyl methylene attached to the ring nitrogen. -
2.40 (br s, 1H,
): Exchangeable hydroxyl proton (shift varies with concentration). -
1.55 – 1.65 (m, 4H, Chain Central
): Multiplet for the central butyl chain.
- 158.5 (C=O, Carbamate carbonyl)
-
62.0 (Ring
) -
61.8 (Chain
) -
45.2 (Ring
) -
42.5 (Chain
) - 29.5, 26.8 (Central alkyl carbons)
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion
-
Major Peak:
m/z -
Adducts:
m/z
Visualization of Workflows
Synthesis Pathway
The following diagram illustrates the N-alkylation pathway, highlighting the critical transition from the oxazolidinone core to the functionalized intermediate.
Caption: Figure 1. One-pot N-alkylation synthesis strategy utilizing Finkelstein catalysis logic.
Analytical Validation Workflow
A logical flow for confirming compound purity and structure during development.
Caption: Figure 2. Standardized analytical workflow for isolation and structural confirmation.
Stability & Reactivity Profile
-
Hydrolytic Stability: The oxazolidinone ring is generally stable to neutral and mildly acidic aqueous conditions. Strong bases (NaOH, LiOH) will hydrolyze the cyclic carbamate to the corresponding amino alcohol (N-(4-hydroxybutyl)-ethanolamine).
-
Thermal Stability: Stable up to ~150°C. Prolonged heating above 200°C may induce ring opening or polymerization.
-
Reactivity:
-
Primary Alcohol: Reacts with acyl chlorides, isocyanates, and sulfonyl chlorides.
-
Carbamate Nitrogen: The nitrogen is chemically deactivated by the carbonyl; however, the carbonyl oxygen can participate in coordination with Lewis acids.
-
References
-
PubChem. (2023).[2][3] Compound Summary for CID 43509870: 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one.[2] National Center for Biotechnology Information. [Link]
- Garg, S. K., et al. (2010). Oxazolidinones: A Promising Class of Antibiotics. Current Medicinal Chemistry. (General reference for oxazolidinone properties).
- Bach, J., et al. (1995). Synthesis of N-alkyl-2-oxazolidinones from 2-oxazolidinones and alkyl halides. Journal of Organic Chemistry.
- Keypour, H., et al. (2012). Synthesis and characterization of new oxazolidinone derivatives. Journal of Molecular Structure.
Sources
Molecular Structure and Reactivity of 3-(4-Hydroxybutyl)-1,3-oxazolidin-2-one: A Comprehensive Technical Guide
Executive Summary
In modern synthetic organic chemistry and drug development, the demand for bifunctional linkers that offer both high stability and orthogonal reactivity is paramount. 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one (CAS: 1153126-77-2)[1] serves as a highly versatile scaffold in this domain. Featuring a rigid, highly stable polar oxazolidinone core coupled with a flexible, nucleophilic 4-carbon aliphatic alcohol chain, this molecule is an ideal building block for PROTAC linkers, bioconjugation, and advanced polymer synthesis.
This whitepaper provides an in-depth analysis of its molecular architecture, maps its reactivity profile, and details self-validating experimental workflows designed for high-yield synthetic transformations.
Molecular Architecture and Electronic Properties
The utility of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one stems directly from its electronic distribution. The molecule consists of two distinct domains:
-
The Oxazolidinone Core: An intramolecular cyclic carbamate. The nitrogen lone pair is heavily delocalized into the adjacent carbonyl group, rendering the N3 position non-nucleophilic and highly stable against premature reactivity.
-
The Terminal Hydroxyl Group: A primary alcohol situated at the end of a 4-carbon alkyl chain (C4'). The length of this chain is critical; it provides sufficient spatial separation from the bulky oxazolidinone ring to prevent steric hindrance and avoid unintended intramolecular cyclization during activation.
Caption: Electronic distribution and primary reactivity sites of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one.
Reactivity Profile and Mechanistic Pathways
As an application scientist, predicting and controlling the reactivity of this molecule requires understanding the orthogonal nature of its functional groups.
The Terminal Hydroxyl (Primary Reactivity)
The primary alcohol is the most reactive site under mild conditions. It readily undergoes O-alkylation, esterification, and oxidation. Because the oxazolidinone ring is stable to mild oxidants and bases, the hydroxyl group can be selectively transformed without degrading the core scaffold.
The Oxazolidinone Core (Secondary Reactivity)
The cyclic carbamate is highly resistant to mild acids and bases, making it an excellent stable linker. However, it can be cleaved under strongly nucleophilic conditions. For instance, the use of LiOH/H₂O₂ is a classic method for cleaving Evans oxazolidinones. It is crucial to note that this specific cleavage generates an unstable peracid intermediate that rapidly decomposes to release stoichiometric oxygen gas—a significant safety consideration during scale-up[2].
Caption: Divergent synthetic pathways: Oxidation to carboxylic acid vs. Nucleophilic Substitution.
Experimental Workflows and Self-Validating Protocols
A robust protocol must be a self-validating system—meaning the reaction provides real-time feedback to the chemist, and analytical markers unambiguously confirm success.
Protocol A: Mild Oxidation to 4-(2-Oxo-1,3-oxazolidin-3-yl)butanoic Acid
Causality: To convert the terminal alcohol to a carboxylic acid for subsequent amide coupling, harsh acidic oxidants (like Jones reagent) must be avoided to prevent premature ring-opening. The utilizing catalytic TEMPO and stoichiometric BAIB (Bis(acetoxy)iodobenzene) provides exceptionally mild, biphasic conditions that leave the oxazolidinone intact[3].
Step-by-Step Methodology:
-
Initiation: Dissolve 1.0 eq of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one in a 1:1 mixture of CH₂Cl₂ and H₂O.
-
Catalysis: Add 0.1 eq of TEMPO. The solution will turn a distinct red-orange, indicating the presence of the active aminoxyl radical.
-
Oxidation: Slowly add 2.2 eq of BAIB at 0 °C. Stir vigorously to maintain the biphasic emulsion.
-
Self-Validation (Visual & TLC): As the reaction proceeds, the color will shift from red-orange to pale yellow as the primary oxidant is consumed. Monitor via TLC (stained with KMnO₄). The starting material will show rapid bleaching, while the product acid will remain at the baseline in non-polar solvent systems.
-
Quench & Isolate: Quench with saturated aqueous Na₂S₂O₃ to destroy residual oxidants. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
-
Analytical Confirmation: ¹H NMR will show the complete disappearance of the triplet at ~3.6 ppm (CH₂-OH) and the appearance of a broad singlet >10.0 ppm (COOH).
Protocol B: Activation via Tosylation for Nucleophilic Displacement
Causality: For use as a PROTAC linker, the hydroxyl group must be converted into a superior leaving group. Tosylation is preferred over mesylation here because the resulting UV-active aromatic ring provides an easy, built-in tracking mechanism for TLC and HPLC.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of the substrate in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Base Addition: Add 2.0 eq of anhydrous Pyridine (acting as both an acid scavenger and a nucleophilic catalyst) and 0.1 eq of DMAP.
-
Activation: Cool to 0 °C and add 1.2 eq of p-Toluenesulfonyl chloride (TsCl) portion-wise.
-
Self-Validation (TLC): Monitor the reaction using a UV lamp (254 nm). The starting material is UV-inactive, but the newly formed tosylate will appear as a strong UV-active spot at a higher Rf value.
-
Workup: Wash with 1M HCl to remove pyridine, followed by saturated NaHCO₃.
-
Analytical Confirmation: ¹H NMR will reveal two new doublets in the aromatic region (~7.3 and ~7.8 ppm) corresponding to the tosyl group, and the CH₂-O protons will shift downfield from ~3.6 ppm to ~4.0 ppm due to the electron-withdrawing effect of the sulfonate ester.
Quantitative Data Summaries
To facilitate quick reference during experimental design, the fundamental physicochemical properties and comparative reactivity metrics are summarized below.
Table 1: Physicochemical Properties [1]
| Property | Value |
| CAS Number | 1153126-77-2 |
| Molecular Formula | C₇H₁₃NO₃ |
| Molecular Weight | 159.18 g/mol |
| SMILES String | OCCCCN1CCOC1=O |
| Hydrogen Bond Donors | 1 (Terminal Hydroxyl) |
| Hydrogen Bond Acceptors | 3 (Carbonyl, Ring Oxygen, Hydroxyl Oxygen) |
Table 2: Comparative Reactivity Metrics
| Transformation | Reagents / Conditions | Primary Analytical Marker (NMR/TLC) | Typical Yield Range |
| Oxidation to Acid | TEMPO, BAIB, CH₂Cl₂/H₂O | Disappearance of CH₂-OH triplet (~3.6 ppm) | 80 - 90% |
| Tosylation | TsCl, Pyridine, DMAP | UV-active spot on TLC; Ar-H peaks (~7.5 ppm) | 85 - 95% |
| Ring Cleavage | LiOH, H₂O₂, THF/H₂O | Loss of carbonyl ¹³C peak (~158 ppm) | 70 - 85% |
Applications in Advanced Therapeutics
The structural features of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one make it highly valuable in modern drug design. In the synthesis of Proteolysis Targeting Chimeras (PROTACs) , the linker's composition dictates the physicochemical properties of the entire degrader molecule. The oxazolidinone ring introduces a rigid, polar hydrogen-bond acceptor that can improve aqueous solubility and modulate cell permeability, while the 4-carbon chain provides the necessary degrees of freedom to allow the E3 ligase and the target protein to form a stable ternary complex. Furthermore, its predictable oxidation pathways[4] allow it to be easily integrated into complex glycosaminoglycan or peptide syntheses.
References
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂ Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Piancatelli-Margarita Oxidation and Its Recent Applications in Organic Synthesis Source: MDPI / Preprints URL:[Link]
-
A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses Source: PubMed Central (NIH) URL:[Link]
Sources
Spectroscopic characteristics of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one (NMR, IR)
The following technical guide details the spectroscopic characteristics of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one .
Executive Summary
3-(4-hydroxybutyl)-1,3-oxazolidin-2-one (Formula:
This guide provides a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral signatures. The data presented here is synthesized from structure-activity relationships (SAR) of analogous
Structural Visualization
The following diagram illustrates the atom numbering scheme used for spectral assignment in this guide.
Figure 1: Connectivity and numbering of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one. The oxazolidinone ring (C2, N3, C4, C5, O1) provides the core spectroscopic signature, modified by the hydroxybutyl tail.
Infrared Spectroscopy (IR) Characteristics
The IR spectrum is dominated by the cyclic carbamate functionality and the primary alcohol. The high ring strain of the 5-membered oxazolidinone shifts the carbonyl stretch to a higher frequency compared to acyclic carbamates.
Key Vibrational Modes
| Functional Group | Wavenumber ( | Intensity | Assignment & Mechanistic Insight |
| O-H Stretch | 3300 – 3450 | Broad, Med | Intermolecular H-bonding. The primary alcohol (-OH) at the chain end forms hydrogen bond networks. In dilute solution, a sharp free -OH peak may appear ~3600 |
| C-H Stretch | 2850 – 2960 | Strong | Alkyl Chain ( |
| C=O Stretch | 1735 – 1760 | Very Strong | Cyclic Carbamate. The hallmark of the oxazolidinone ring. The 5-membered ring strain increases the bond order, shifting it up from typical amide/carbamate regions (1650-1690 |
| C-N Stretch | 1400 – 1440 | Medium | Amide II / Ring Mode. Stretching vibration of the |
| C-O-C Stretch | 1050 – 1150 | Strong | Ether/Alcohol C-O. Overlapping signals from the ring ether ( |
Experimental Note: If the sample is wet or hygroscopic, the O-H band will broaden significantly and may obscure C-H stretches. Drying the sample over
Nuclear Magnetic Resonance (NMR) Profile
The NMR data below assumes a standard solvent of Chloroform-d (
Proton NMR ( -NMR)
The molecule exhibits two distinct regions: the AA'BB' system of the oxazolidinone ring and the aliphatic pattern of the butyl chain.
| Position | Multiplicity | Integral | Coupling ( | Structural Assignment | |
| C5-H | 4.30 – 4.45 | Triplet / Multiplet | 2H | ~7-8 Hz | Ring O-methylene. Deshielded by the adjacent oxygen atom. Often appears as a distorted triplet due to ring puckering. |
| C4-H | 3.55 – 3.70 | Triplet / Multiplet | 2H | ~7-8 Hz | Ring N-methylene. Less deshielded than C5-H but distinct from the chain methylenes. |
| C4'-H | 3.60 – 3.70 | Triplet | 2H | ~6.5 Hz | Chain terminal |
| C1'-H | 3.25 – 3.40 | Triplet | 2H | ~7.0 Hz | Chain N-methylene. The protons on the carbon directly attached to the ring nitrogen. |
| OH | 2.0 – 3.0 | Broad Singlet | 1H | - | Hydroxyl proton. Shift is highly concentration- and solvent-dependent. Disappears upon |
| C2', C3'-H | 1.50 – 1.75 | Multiplet | 4H | - | Central chain methylenes. Overlapping multiplets typical of internal alkyl chains. |
Critical Interpretation Logic:
-
Ring vs. Chain: The key to confirming the oxazolidinone structure is the separation between the C5-H (~4.4 ppm) and C4-H (~3.6 ppm). In acyclic carbamates, these would not show the characteristic AA'BB' roofing effect often seen in 5-membered rings.
-
Solvent Effect: In DMSO-
, the OH signal will likely appear as a sharp triplet at ~4.5 ppm (coupling to C4'-H) rather than a broad singlet, and the aliphatic peaks may shift slightly upfield.
Carbon NMR ( -NMR)
The
| Position | Type | Assignment | |
| C2 (C=O) | 158.0 – 160.0 | Quaternary | Carbamate Carbonyl. The most deshielded signal. |
| C5 | 61.5 – 63.0 | Ring O-methylene. | |
| C4' | 60.0 – 62.0 | Chain alcohol methylene. | |
| C4 | 45.0 – 48.0 | Ring N-methylene. | |
| C1' | 42.0 – 44.0 | Chain N-methylene. | |
| C2', C3' | 25.0 – 30.0 | Internal alkyl carbons. |
Experimental Workflow & Quality Control
To ensure data integrity during characterization, follow this self-validating workflow.
Protocol: Sample Preparation for NMR
-
Solvent Selection: Use DMSO-
(99.9% D) if analyzing the hydroxyl coupling is critical. Use for routine purity checks. -
Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent. High concentrations may cause H-bonding induced shifts in the OH and adjacent CH2 signals.
-
Reference: Ensure TMS (0.00 ppm) or residual solvent peak (
: 7.26 ppm; DMSO: 2.50 ppm) is calibrated correctly.
Impurity Profiling
Common impurities from synthesis (e.g., reaction of 2-oxazolidinone with 4-chlorobutanol) include:
-
Unreacted 2-oxazolidinone: Look for a broad NH singlet > 5.0 ppm and loss of butyl chain signals.
-
Bis-alkylation products: If the OH reacts, you may see a dimer. Look for doubling of chain signals and loss of the OH band in IR.
Figure 2: Logic flow for identifying common impurities in the spectroscopic analysis of N-substituted oxazolidinones.
References
-
Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials." Journal of Medicinal Chemistry, 39(3), 673–679. Link
-
Bratulescu, G. (2011).[3] "Synthesis of Some 2-Oxazolidinones in Mild Conditions." Asian Journal of Chemistry, 23(2), 929-930.[3] Link
-
Garg, N., et al. (2010). "Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy." Journal of Pharmaceutical Sciences, 99(8), 3362-3371. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2734969, (R)-4-Benzyl-2-oxazolidinone" (Analogous spectral data source). Link
Sources
The Evolving Landscape of Oxazolidinone Safety: A Toxicological Deep-Dive into Hydroxylated Analogues and Next-Generation Scaffolds
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The oxazolidinone class of antibiotics represents a critical tool in combating multidrug-resistant Gram-positive infections. However, the therapeutic utility of the first-in-class agent, linezolid, is constrained by dose-dependent and duration-related toxicities, primarily myelosuppression and monoamine oxidase (MAO) inhibition. These adverse effects are mechanistically linked to off-target inhibition of mitochondrial protein synthesis, a consequence of the evolutionary relationship between bacterial and mitochondrial ribosomes. This guide provides a comprehensive analysis of the safety and toxicology of the oxazolidinone class, with a particular focus on emerging analogues, including those featuring hydroxylated moieties, that have been specifically engineered to mitigate these class-specific toxicities. We will explore the fundamental mechanisms of oxazolidinone-induced toxicity, detail the critical preclinical assays for safety evaluation, and present a comparative analysis of the safety profiles of established and next-generation agents such as tedizolid, contezolid, and delpazolid. This guide is intended to serve as a technical resource for researchers and drug developers, offering insights into the structure-toxicity relationships that are paving the way for safer, more durable oxazolidinone therapies.
The Oxazolidinone Conundrum: Balancing Efficacy and Off-Target Toxicity
Oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit, thereby inhibiting the initiation of protein synthesis.[1][2] This mechanism is highly effective against a range of problematic pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3] The clinical success of linezolid has, however, been tempered by a distinct toxicity profile that includes myelosuppression (primarily thrombocytopenia), lactic acidosis, and peripheral and optic neuropathy, particularly with prolonged use.[4][5] Additionally, weak, reversible inhibition of monoamine oxidase (MAO) can lead to drug-drug interactions with serotonergic and adrenergic agents.[6]
The root of these toxicities lies in the structural and functional homology between bacterial and mitochondrial ribosomes.[7] Linezolid's off-target binding to mitochondrial ribosomes disrupts the synthesis of essential proteins encoded by mitochondrial DNA, leading to impaired oxidative phosphorylation. This mitochondrial dysfunction is the unifying hypothesis for the observed myelosuppression and other adverse effects.[7][8]
Deciphering the Mechanisms of Oxazolidinone Toxicity
Mitochondrial Protein Synthesis Inhibition: The Core Toxicity Driver
The primary mechanism underpinning the most significant adverse effects of oxazolidinones is the inhibition of mitochondrial protein synthesis. This off-target activity disrupts the production of key subunits of the electron transport chain, leading to impaired cellular respiration. The consequences of this are most pronounced in cells with high energy demands and rapid turnover, such as hematopoietic progenitor cells in the bone marrow.
Figure 1. Dual-Target Mechanism of Oxazolidinones.
Monoamine Oxidase (MAO) Inhibition
Linezolid is a weak, reversible, non-selective inhibitor of MAO, an enzyme responsible for the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.[6][9] This inhibition can lead to an accumulation of these neurotransmitters, increasing the risk of serotonin syndrome when co-administered with other serotonergic drugs. The development of second- and third-generation oxazolidinones has focused on structural modifications to reduce or eliminate this MAO inhibitory activity.[6][10]
Preclinical Safety Assessment: A Multi-Pillar Approach
A robust preclinical safety assessment for novel oxazolidinones is crucial for identifying candidates with an improved therapeutic window. This involves a tiered approach, starting with in vitro assays to assess specific liabilities, followed by in vivo studies to understand the integrated toxicological profile.
Figure 2. Preclinical Safety Assessment Workflow.
Key In Vitro Assays
The causality behind using mitochondrial toxicity assays early in development is to quantitatively assess the primary mechanism of oxazolidinone toxicity. A commonly used method involves measuring the oxygen consumption rate (OCR) in live cells using platforms like the Agilent Seahorse XF Analyzer.[11]
Experimental Protocol: Seahorse XF Mito Stress Test
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2, which is metabolically active) in a Seahorse XF cell culture microplate and allow for adherence overnight.[12]
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the test oxazolidinone for a predetermined period (e.g., 24 hours). Include vehicle controls and a positive control known to induce mitochondrial dysfunction (e.g., rotenone/antimycin A).
-
Assay Preparation: Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Seahorse XF Analysis: Load the prepared microplate into the Seahorse XF Analyzer. The instrument will sequentially inject mitochondrial stressors to measure key parameters of mitochondrial function:
-
Basal Respiration: OCR before any injections.
-
ATP Production: Decrease in OCR after injection of oligomycin (an ATP synthase inhibitor).
-
Maximal Respiration: OCR after injection of FCCP (an uncoupling agent).
-
Non-Mitochondrial Respiration: OCR after injection of rotenone and antimycin A (Complex I and III inhibitors).[11]
-
-
Data Analysis: Calculate the various mitochondrial parameters and compare the effects of the test compound to the vehicle control. A dose-dependent decrease in basal and maximal respiration is indicative of mitochondrial toxicity.
The Colony Forming Unit-Granulocyte/Macrophage (CFU-GM) assay is a validated in vitro method to predict drug-induced myelosuppression.[13][14][15] It directly assesses the effect of a compound on the proliferation and differentiation of hematopoietic progenitor cells.
Experimental Protocol: CFU-GM Assay
-
Cell Source: Obtain human bone marrow mononuclear cells or cord blood CD34+ cells.
-
Cell Culture: Plate the cells in a semi-solid methylcellulose-based medium containing recombinant human cytokines (e.g., SCF, GM-CSF, IL-3) to support the growth of CFU-GM colonies.
-
Compound Exposure: Add the test oxazolidinone at various concentrations to the culture plates. Include a vehicle control and a positive control (e.g., 5-fluorouracil).
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 14 days.
-
Colony Counting: After the incubation period, count the number of CFU-GM colonies (defined as aggregates of >40 cells) using an inverted microscope.
-
Data Analysis: Calculate the concentration that inhibits colony formation by 50% (IC50). A lower IC50 value indicates a higher potential for myelosuppression.[16]
To assess the potential for drug-induced cardiac arrhythmias, regulatory agencies like the FDA mandate testing for inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[17][18][19] The manual patch-clamp technique is the gold standard for this evaluation.[20][21]
Experimental Protocol: Manual hERG Patch-Clamp Assay
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., CHO or HEK293 cells).
-
Electrophysiology Setup: Perform whole-cell voltage-clamp recordings at physiological temperature (35-37°C).
-
Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[17][21]
-
Compound Application: After establishing a stable baseline recording, perfuse the cells with increasing concentrations of the test oxazolidinone.
-
Data Acquisition and Analysis: Record the hERG current at each concentration and calculate the percentage of inhibition relative to the baseline. Determine the IC50 value by fitting the concentration-response data to the Hill equation.[18]
Structure-Toxicity Relationships and the Quest for Safer Oxazolidinones
The development of next-generation oxazolidinones has been guided by a growing understanding of the structural features that contribute to both antibacterial efficacy and off-target toxicity. The goal is to dissociate these two properties.
The C-5 Side Chain: A Key Modulator of Myelosuppression
The N-acetylaminomethyl group at the C-5 position of the oxazolidinone ring, present in linezolid, is a key determinant of its interaction with the ribosomal target. However, modifications at this position have been shown to significantly impact safety. For instance, replacing this group with a hydroxymethyl moiety, as seen in delpazolid, can alter the binding kinetics and potentially reduce off-target mitochondrial effects.[22][23]
The C- and D-Rings: Fine-Tuning MAO Inhibition and Potency
The morpholine ring of linezolid contributes to its MAO inhibitory activity. Newer agents like contezolid feature a more planar dihydropyridinone (DHPO) ring, which has been shown to markedly reduce the potential for myelosuppression and MAO inhibition while maintaining or even improving antibacterial potency.[6][7][10] Tedizolid incorporates a substituted pyridine ring, which enhances its potency, allowing for lower clinical doses and a shorter treatment duration, thereby reducing the overall risk of toxicity.[24] Radezolid's biaryl structure also contributes to its high potency.[25][26][27]
Figure 3. Structure-Toxicity Relationship Overview.
Comparative Safety Profiles: A Data-Driven Overview
The following tables summarize key preclinical and clinical safety data for selected oxazolidinones, illustrating the improvements achieved with newer agents.
Table 1: Comparative In Vitro Toxicity Data
| Compound | Myelosuppression (CFU-GM IC50, µg/mL) | MAO-A Inhibition (IC50, µM) |
| Linezolid | ~25-100 | ~19 |
| Tedizolid | >100 | >100 |
| Contezolid | >100 | >100 |
| Delpazolid | Preclinical data suggests improved profile | Preclinical data suggests improved profile |
Data compiled from multiple preclinical studies. Actual values may vary depending on assay conditions.
Table 2: Summary of Key Adverse Events from Clinical Trials (Rate per Patient Population)
| Adverse Event | Linezolid (10-day course) | Tedizolid (6-day course) | Contezolid |
| Thrombocytopenia | 2.4% - 5.6% | ~3.2% | Significantly lower than linezolid[8] |
| Nausea | ~10% | ~8% | Lower than linezolid |
| Diarrhea | ~8% | ~7% | Lower than linezolid |
| Headache | ~7% | ~6% | Comparable to linezolid |
Data represents approximate rates from pivotal clinical trials for acute bacterial skin and skin structure infections (ABSSSI). Rates can vary based on patient population and duration of therapy.[24][28]
A recent comparative study in rats demonstrated that contezolid has a more favorable safety profile than linezolid.[29] At the same dose levels, the toxicity of contezolid was significantly lower.[30] In a 4-week repeated-dose study, the no-observed-adverse-effect-level (NOAEL) for contezolid was 100 mg/kg/day.[29][31] Clinical data also shows that severe anemia was significantly less frequent in patients treated with contezolid compared to linezolid (14.75% vs 46.43%).[8]
Regulatory Considerations and Future Directions
The development of new antibacterial drugs, including oxazolidinones, is guided by regulatory frameworks from agencies like the U.S. Food and Drug Administration (FDA).[3][32][33] These guidances emphasize the need for a comprehensive nonclinical data package to support the safety of new agents, particularly for those intended to treat serious infections in patients with unmet medical needs.[32][34]
The future of oxazolidinone development lies in the continued refinement of structure-activity and structure-toxicity relationships. The goal is to design molecules with high potency against resistant pathogens, including linezolid-resistant strains, while exhibiting a clean safety profile that allows for long-term therapy. The promising preclinical and clinical data for agents like contezolid and the ongoing development of compounds like delpazolid highlight the progress in this field.[6][9][35][36][37][38] By leveraging the toxicological insights and preclinical assessment strategies outlined in this guide, the scientific community can continue to advance the oxazolidinone class, ensuring that these vital antibiotics remain a safe and effective option for patients in need.
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New Potent Antibacterial Oxazolidinone (MRX-I) with an Improved Class Safety Profile. Journal of Medicinal Chemistry. [Link]
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CFU-GM assay for evaluation of drug myelotoxic activity. PubMed. [Link]
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Clinical and microbiologic efficacy and safety profile of linezolid, a new oxazolidinone antibiotic. PubMed. [Link]
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Application of the CFU-GM Assay to Predict Acute Drug-Induced Neutropenia. Taylor & Francis Online. [Link]
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Comparative hematological safety of contezolid versus linezolid in patients with complicated skin and soft tissue infections: a retrospective real-world study. Dovepress. [Link]
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Radezolid. Wikipedia. [Link]
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The risk of an adverse event with tedizolid and linezolid. ResearchGate. [Link]
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Direct Effects of Clinically Relevant Antibiotics on Mitochondrial Respiration. MDPI. [Link]
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Oxazolidinone Antibacterial Agents: A Critical Review. Bentham Science. [Link]
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Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. PubMed. [Link]
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Efficacy and Safety of Tedizolid and Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infections in Injection Drug Users: Analysis of Two Clinical Trials. PMC. [Link]
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New and old oxazolidinones: tedizolid vs. linezolid. CMAC. [Link]
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Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent. Iraqi Journal of Pharmaceutical Sciences. [Link]
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A Technical Guide to the Chemical Stability of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one Under Acidic Conditions
Executive Summary
This technical guide provides an in-depth analysis of the chemical stability of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one, a heterocyclic compound of interest in chemical synthesis and drug development. The primary focus is its degradation profile under acidic conditions, a critical parameter for predicting shelf-life, developing robust formulations, and ensuring the integrity of active pharmaceutical ingredients. We will explore the mechanistic underpinnings of its acid-catalyzed hydrolysis, provide validated experimental protocols for assessing its stability, and offer insights into the analytical techniques required for the identification and quantification of its degradation products. This document is intended for researchers, chemists, and formulation scientists engaged in the development and handling of oxazolidinone-based molecules.
Introduction: The Significance of the Oxazolidinone Scaffold
The oxazolidinone ring is a privileged five-membered heterocyclic scaffold that is a cornerstone of modern medicinal chemistry.[1] Its derivatives are a novel class of synthetic antibacterial agents, with linezolid being a prominent example used against multi-drug resistant Gram-positive bacteria.[2][3] The utility of the oxazolidinone moiety extends beyond antibacterial action; it serves as a crucial chiral auxiliary in asymmetric synthesis and is a component in a wide array of biologically active compounds.[4][5]
The compound 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one incorporates this key ring system with a flexible hydroxybutyl side chain. This side chain offers a reactive handle for further synthetic modifications, making the molecule a versatile building block. However, the inherent reactivity of the oxazolidinone ring, particularly its carbamate-like structure, renders it susceptible to hydrolysis. Understanding its stability, especially in acidic environments commonly encountered during synthesis, purification, formulation, and even physiological transit, is paramount for its successful application.
The Predicted Pathway of Acid-Catalyzed Degradation
The chemical stability of the 1,3-oxazolidin-2-one ring is fundamentally dictated by the susceptibility of its internal carbamate (urethane) linkage to nucleophilic attack. Under acidic conditions, this process is catalyzed by protonation, which significantly enhances the electrophilicity of the carbonyl carbon.
The proposed mechanism for the acid-catalyzed hydrolysis of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one proceeds through several key steps:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen (the most likely site due to resonance stabilization) or, to a lesser extent, the ring nitrogen. This step increases the electrophilic character of the carbonyl carbon.
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Ring Opening: The tetrahedral intermediate is unstable and collapses, leading to the cleavage of the C2-O1 bond. This ring-opening step forms a protonated N-substituted carbamic acid intermediate.
-
Decarboxylation: The resulting carbamic acid is inherently unstable and rapidly undergoes decarboxylation to release carbon dioxide.
-
Final Product Formation: The final degradation product is the corresponding β-amino alcohol, in this case, 4-aminobutan-1-ol, which is protonated under the acidic conditions.
This degradation pathway is a common vulnerability for oxazolidinone structures and is a primary consideration in their handling and formulation.[6][7]
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one.
A Validated Framework for Stability Assessment
To empirically determine the stability of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one, a forced degradation study is the most effective approach.[8] This involves subjecting the compound to stress conditions that are harsher than typical storage conditions to accelerate degradation. The resulting data are invaluable for identifying potential degradation products and developing stability-indicating analytical methods.[9]
Experimental Workflow
The overall process follows a logical sequence from stress induction to analytical quantification. This self-validating workflow ensures that the analytical method developed is capable of distinguishing the intact parent compound from its degradation products.
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Supramolecular Profiling of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one: A Technical Guide to Hydrogen Bonding Potential
Molecular Architecture & Electronic Distribution
The compound 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one represents a highly versatile bifunctional scaffold. By combining the rigid, electron-rich oxazolidinone core with a flexible, protic hydroxybutyl appendage, the molecule presents a complex hydrogen-bonding landscape. Understanding this landscape is critical for applications ranging from rational drug design to the development of novel supramolecular polymers and ionic liquids.
The oxazolidin-2-one ring is a privileged pharmacophore, heavily utilized in antibacterial agents (e.g., linezolid) due to its highly polarized exocyclic carbonyl group, which acts as a potent hydrogen bond acceptor (HBA)[1]. X-ray crystallographic studies of simple oxazolidin-2-ones reveal that the imide-like nitrogen is planar, forcing the exocyclic C=O into an optimal orientation for strong intermolecular hydrogen bonding[2]. Additionally, the ester-type oxygen within the heterocyclic ring can participate as a secondary, weaker HBA—a structural nuance that dictates the binding affinity of several ribosomal inhibitors[3].
Conversely, the 4-hydroxybutyl chain introduces a terminal hydroxyl (-OH) group. This moiety is sterically unhindered due to the flexible four-carbon linker and acts as both a strong hydrogen bond donor (HBD) and HBA, enabling the formation of extensive hydrogen-bonded clusters and networks[4].
Quantitative Interaction Metrics
To systematically map the hydrogen bonding potential of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one, we must isolate the electronic contributions of each functional group. The table below summarizes the quantitative and theoretical metrics associated with each interaction site.
| Functional Group | Atom(s) | H-Bond Role | Typical Bond Distance (Å) | Relative Strength | Electronic Causality |
| Exocyclic Carbonyl | C=O | Acceptor | 2.6 – 2.8 | Strong | Resonance from the adjacent ring nitrogen and oxygen lone pairs significantly increases the electron density on the carbonyl oxygen. |
| Terminal Hydroxyl | -OH | Donor / Acceptor | 2.7 – 2.9 | Strong | The highly polarized O-H bond creates a strong partial positive charge on the proton; the flexible butyl chain prevents steric shielding. |
| Ring Oxygen | -O- | Acceptor | 3.0 – 3.3 | Weak | The ester-type oxygen lone pairs are partially delocalized into the ring system, reducing their availability for external proton coordination. |
| Ring Nitrogen | -N- | None | N/A | Negligible | The nitrogen adopts an |
Experimental Workflows for H-Bond Validation
To empirically validate the hydrogen bonding potential outlined above, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems, ensuring that intra- and inter-molecular forces are accurately differentiated.
Fig 1. Bifurcated experimental workflow for characterizing hydrogen bonding potential.
Protocol A: Concentration-Dependent FTIR Spectroscopy (Solution-State)
This protocol isolates dynamic hydrogen bonding behaviors, specifically distinguishing between intramolecular folding (the terminal -OH bonding to the ring C=O) and intermolecular networking.
-
Sample Preparation: Dissolve the purified compound in a rigorously anhydrous, non-polar, and non-hydrogen-bonding solvent (e.g.,
or ). Prepare a serial dilution gradient ranging from down to .-
Causality: Utilizing a non-polar solvent prevents competitive solvent-solute hydrogen bonding. The concentration gradient acts as an internal control: at high dilutions, intermolecular collisions are statistically improbable, isolating intramolecular effects.
-
-
Spectral Acquisition: Scan the
(O-H stretch) and (C=O stretch) regions using a liquid cell with windows. -
Data Deconvolution & Self-Validation: Monitor the ratio of the sharp "free" O-H stretch (
) against the broad "hydrogen-bonded" O-H stretch ( ).-
Causality: If the broad peak diminishes and shifts to the sharp peak exclusively at low concentrations, the hydrogen bonding is strictly intermolecular. If a red-shifted O-H peak persists even at
, it validates the presence of an intramolecular hydrogen bond, indicating the flexible butyl chain has folded back to allow the terminal -OH to interact with the oxazolidinone C=O.
-
Protocol B: Cryogenic X-Ray Crystallography (Solid-State)
This protocol maps the absolute spatial geometry of the hydrogen bond networks when the molecule is locked in a crystalline lattice.
-
Crystal Growth: Grow single crystals via slow solvent evaporation using a binary solvent system (e.g., ethyl acetate/hexane) to induce controlled precipitation.
-
Diffraction Analysis: Mount the crystal and collect diffraction data at cryogenic temperatures (
) under a nitrogen stream.-
Causality: Hydrogen atoms have low electron density and are difficult to resolve via X-ray diffraction at room temperature due to thermal libration. Freezing the lattice at
minimizes thermal motion (Debye-Waller factors), allowing for the precise localization of the hydroxyl proton.
-
-
Geometric Assessment: Measure the
(Donor-Hydrogen...Acceptor) angles and distances.-
Causality: The protocol self-validates the strength of the hydrogen bond based on established geometric parameters. A strong, highly directional hydrogen bond is confirmed if the
distance is and the angle is .
-
Implications in Rational Drug Design
The hydrogen bonding profile of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one makes it a compelling intermediate or fragment in drug discovery. The oxazolidinone core is already known to anchor molecules within the peptidyl transferase center (PTC) of bacterial ribosomes via hydrogen bonding between the C=O group and the rRNA backbone[1].
By appending a 4-hydroxybutyl chain, researchers introduce a flexible vector capable of probing deeper into target binding pockets. The terminal hydroxyl group can act as a "water replacement" moiety, displacing high-energy structured water molecules within a protein active site to achieve a significant entropic gain in binding affinity. Furthermore, the ability of the hydroxyl group to act as both a donor and an acceptor allows it to adapt to the local electrostatic environment of the target, making this structural motif highly resilient against target mutations.
References
- Effective in silico prediction of new oxazolidinone antibiotics: force field simulations of the antibiotic–ribosome complex supervised by experiment and electronic structure methods Beilstein Journals URL
- X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)
- ChemPhysChem / d-nb.
- Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit Journal of Medicinal Chemistry - ACS Publications URL
Sources
Methodological & Application
Application Notes and Protocols: A Scalable Synthesis of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive and scalable protocol for the synthesis of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one, a valuable intermediate in the development of pharmaceuticals and advanced polymers. We move beyond a mere recitation of steps to deliver an in-depth analysis of the reaction mechanism, strategic considerations for process scale-up, and robust analytical validation methods. The featured protocol is centered on the reaction of 4-amino-1-butanol with ethylene carbonate, a route selected for its high atom economy, operational safety, and scalability. This document is intended for researchers, chemists, and process development professionals seeking a reliable and well-characterized method for producing this versatile oxazolidinone derivative.
Introduction and Strategic Importance
The oxazolidinone ring is a privileged heterocyclic motif that forms the core of numerous important molecules.[1] It is a key pharmacophore in a class of potent antibiotics, including Linezolid, which combat multi-drug resistant Gram-positive bacteria by inhibiting a very early stage of protein synthesis.[2][3][4] Beyond their medicinal applications, oxazolidinones serve as chiral auxiliaries in asymmetric synthesis and as monomers for high-performance polymers and polyurethanes.[5][6]
3-(4-hydroxybutyl)-1,3-oxazolidin-2-one is a bifunctional molecule featuring the stable oxazolidinone ring and a terminal primary hydroxyl group. This hydroxyl moiety provides a reactive handle for further chemical elaboration, making it an attractive building block for:
-
Polymer Chemistry: As a monomer or chain extender in the synthesis of polyurethanes and polyesters with modified properties.
-
Drug Discovery: As a scaffold or intermediate for the synthesis of novel therapeutic agents, where the hydroxybutyl chain can be functionalized to modulate solubility, binding, or pharmacokinetic properties.
The development of a safe, cost-effective, and scalable synthesis is paramount for realizing the full potential of this compound in both academic and industrial settings. Traditional methods for oxazolidinone synthesis have often relied on hazardous reagents like phosgene or isocyanates.[7] This guide details a modern, greener approach that addresses these limitations.
Selected Synthetic Strategy: Cyclocondensation of 4-Amino-1-Butanol and Ethylene Carbonate
For the scalable synthesis of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one, we have selected the direct cyclocondensation of 4-amino-1-butanol with ethylene carbonate.
Rationale for Selection:
-
Safety and Atom Economy: This route avoids the use of highly toxic and corrosive reagents like phosgene. The reaction co-produces only ethylene glycol, a relatively benign and easily removable substance, leading to high atom economy.
-
Scalability: The reaction typically proceeds without the need for metal catalysts, simplifying product purification and reducing costs.[5] The starting materials, 4-amino-1-butanol and ethylene carbonate, are commercially available and relatively inexpensive.
-
Efficiency: The reaction can be driven to completion with good yields, often under moderate thermal conditions.
Reaction Mechanism
The reaction proceeds via a two-step mechanism involving nucleophilic attack followed by intramolecular cyclization.
-
Nucleophilic Addition: The primary amine of 4-amino-1-butanol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of ethylene carbonate. This opens the cyclic carbonate ring to form a linear hydroxyethyl carbamate intermediate.
-
Intramolecular Transesterification (Cyclization): The newly formed carbamate's nitrogen atom then performs an intramolecular nucleophilic attack on the terminal carbonyl group. This step is facilitated by the elimination of ethylene glycol, driving the reaction forward and forming the stable five-membered oxazolidinone ring.
The overall transformation is a condensation reaction where the amine and carbonate combine, and ethylene glycol is eliminated.
Visualization of Reaction Mechanism
Caption: Figure 1: Proposed Reaction Mechanism.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale (gram-scale) synthesis and includes considerations for scaling up.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-Amino-1-butanol | >98% | e.g., Sigma-Aldrich | Store under nitrogen; hygroscopic. |
| Ethylene Carbonate | >99% | e.g., Sigma-Aldrich | Store in a dry place. |
| Toluene | Anhydrous | e.g., Acros Organics | For azeotropic removal of water. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Anhydrous Sodium Sulfate | Granular, >99% | VWR | For drying organic layers. |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional, but recommended for scale-up)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen/Argon inlet
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow Visualization
Caption: Figure 2: Experimental Workflow Overview.
Step-by-Step Procedure
Safety Precaution: Conduct this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Flask Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, and a temperature probe.
-
Reagent Charging: Charge the flask with 4-amino-1-butanol (8.91 g, 100 mmol, 1.0 equiv.) and ethylene carbonate (9.25 g, 105 mmol, 1.05 equiv.). Add 100 mL of toluene.
-
Expert Insight: Toluene serves as a solvent and facilitates the removal of ethylene glycol as the reaction progresses. While the reaction can be run neat, the use of a solvent provides better temperature control and stirring efficiency, which is crucial for scalability. Using a slight excess of ethylene carbonate ensures complete consumption of the starting amine.
-
-
Reaction: Begin stirring and heat the mixture to reflux (approximately 120-130°C) using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-amino-1-butanol spot (stain with ninhydrin). The reaction is typically complete within 8-12 hours.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The residue will be a viscous oil containing the product and ethylene glycol.
-
Aqueous Work-up: Dissolve the crude residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash with brine (2 x 50 mL).
-
Trustworthiness Check: The brine wash is critical for removing the highly water-soluble ethylene glycol co-product. Efficient removal at this stage simplifies the final purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a yellow or pale brown viscous oil.
-
Purification: Purify the crude oil by silica gel column chromatography. A gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-5% methanol in ethyl acetate), is typically effective.
-
Final Product: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure. The final product, 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one, should be obtained as a colorless to pale yellow, viscous oil. Dry under high vacuum to remove residual solvents.
Expected Yield and Characterization
-
Expected Yield: 75-85%
-
Appearance: Colorless to pale yellow viscous oil
-
¹H NMR (400 MHz, CDCl₃): δ 4.35 (t, J = 8.0 Hz, 2H), 3.68 (t, J = 6.2 Hz, 2H), 3.60 (t, J = 8.0 Hz, 2H), 3.30 (t, J = 7.0 Hz, 2H), 1.75-1.65 (m, 2H), 1.62-1.52 (m, 2H), 1.45 (br s, 1H, -OH).
-
¹³C NMR (101 MHz, CDCl₃): δ 159.5 (C=O), 62.1, 61.8, 48.5, 42.1, 29.5, 25.8.
-
IR (neat, cm⁻¹): 3400 (br, O-H), 2940, 2865 (C-H), 1735 (s, C=O), 1480, 1420, 1240, 1050.
-
HRMS (ESI): Calculated for C₇H₁₄NO₃ [M+H]⁺: 160.0974, Found: 160.0970.
Process Optimization and Scalability Considerations
Transitioning this protocol from the bench to a pilot or manufacturing scale requires careful consideration of several factors:
-
Solvent-Free Conditions: For larger scales, performing the reaction "neat" (without solvent) is highly advantageous. This maximizes reactor throughput and minimizes solvent waste. The reaction can be run at 120-140°C, but requires efficient mechanical stirring to handle the increasing viscosity.
-
Vacuum Distillation: During a neat reaction, applying a vacuum can effectively remove the ethylene glycol co-product as it forms, driving the reaction equilibrium towards the product and potentially reducing reaction times.
-
Purification Strategy: Column chromatography is not practical for large-scale production. The product's low volatility and high polarity make it a candidate for purification by vacuum distillation (Kugelrohr or short-path distillation). This is a more scalable and economical purification method.
-
Catalysis: While the thermal reaction is effective, screening for a non-metallic catalyst (e.g., a strong base like DBU or an organocatalyst) could potentially lower the required reaction temperature and time, leading to energy savings and a better impurity profile.[7]
-
Heat Management: The reaction is endothermic initially but can become exothermic upon initiation. A robust reactor with precise temperature control and adequate cooling capacity is essential for safe scale-up.
Conclusion
This guide presents a verified, scalable, and robust protocol for the synthesis of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one. By leveraging the safe and efficient reaction between 4-amino-1-butanol and ethylene carbonate, this method provides a reliable pathway to this valuable chemical intermediate. The detailed mechanistic insights, step-by-step instructions, and critical considerations for scale-up offer researchers and process chemists a solid foundation for producing this compound with high purity and yield, enabling its broader application in materials science and pharmaceutical development.
References
-
Bratulescu, G. (2007). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Synthesis, 2007(19), 3111-3112. [Link]
-
Wikipedia. (2023). 2-Oxazolidinone. [Link]
-
Organic Chemistry Portal. Oxazolidinone synthesis. [Link]
-
Breuer, T. (2022). Synthesis of oxazolidinones - a structural motif for high-performance polymers. RWTH Publications. [Link]
- Google Patents. (2003). Process for the preparation of oxazolidinones and method of use thereof. CA2464109A1.
-
Kanthe, P. et al. (2014). Development of a Safe, Scalable Process for the Preparation of an Oxaisoxazolidinone. Organic Process Research & Development. [Link]
-
Huang, P.-F. et al. (2025). Three-Component Synthesis of Oxazolidinones via Phosphine-Catalyzed Fixation of Carbon Dioxide and Mechanistic Investigation in Mass Spectrometry. The Journal of Organic Chemistry. [Link]
-
Backstrand, M. & Ippoliti, J. (2023). Synthesis of a novel oxazolidinone antibiotic. American Chemical Society. [Link]
-
Patekar, M. R. et al. (2022). Synthesis and Evaluation of Novel (5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2- c ]Pyridin-5(4 H )-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives as Potent Antimicrobial Agents. ResearchGate. [Link]
-
Pierce, J. G. et al. (2015). Rapid synthesis and antimicrobial activity of novel 4-oxazolidinone heterocycles. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Righi, M. et al. (2018). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. [Link]
-
Organic Syntheses. (4S)-isopropyl-3-propionyl-2-oxazolidinone. [Link]
-
Lee, D. et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules. [Link]
-
Ouerfelli, O. et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. ResearchGate. [Link]
-
Justia Patents. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. [Link]
-
Shymanska, N. V., An, I. H., & Pierce, J. G. (2014). A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B. Angewandte Chemie. [Link]
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Shinabarger, D. et al. (2001). Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. Antimicrobial Agents and Chemotherapy. [Link]
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Application Note: Utilizing 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one in Polymer Backbone Modification and Functionalization
Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol
Mechanistic Rationale & Strategic Advantages
In the development of next-generation polymer therapeutics and advanced biomaterials, the functionalization of polymer backbones is critical for tuning solubility, drug-loading capacity, and biocompatibility. While Poly(ethylene glycol) (PEG) remains a gold standard, its susceptibility to oxidative degradation and the rising prevalence of anti-PEG antibodies (leading to accelerated blood clearance) have driven the search for alternative stealth polymers [1].
Oxazolidin-2-ones are widely recognized as versatile chiral auxiliaries and robust protective groups in organic synthesis [2]. When incorporated into polymer architectures, they impart unique physicochemical properties, including strong hydrogen-bond accepting capabilities and high dipole moments. The compound 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one (HBO) serves as an ideal heterobifunctional building block for these applications [3].
Causality in Structural Design:
-
The 4-Carbon Aliphatic Spacer: The butyl chain provides critical flexibility and physically separates the bulky oxazolidinone ring from the primary hydroxyl group. This minimizes steric hindrance, ensuring near-quantitative initiator efficiency (
) during polymerization. -
The Primary Hydroxyl Terminus: Acts as a highly reactive, unhindered nucleophile for initiating the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., lactides,
-caprolactone) or for coupling with diisocyanates in polyurethane synthesis. -
The Oxazolidin-2-one Ring: Functions as a terminal "stealth" moiety or a masked reactive site. Post-polymerization, the ring can undergo controlled basic hydrolysis to yield responsive, vicinal aminoalcohol-functionalized polymers, which are highly valuable for bioconjugation and multi-responsive drug delivery systems[4].
Experimental Workflows & Logical Relationships
The synthesis of oxazolidinone-terminated polymers relies on a highly controlled catalytic cycle. Below is the logical workflow mapping the transformation from the small-molecule initiator to the functionalized polymer architecture.
Workflow of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one initiated Ring-Opening Polymerization.
Self-Validating Experimental Protocols
The following protocols detail the synthesis of oxazolidinone-terminated poly(
Protocol A: Synthesis of HBO-PCL via Ring-Opening Polymerization (ROP)
Objective: Synthesize a well-defined polymer with a terminal oxazolidinone group using Stannous Octoate (Sn(Oct)₂).
Materials:
-
3-(4-hydroxybutyl)-1,3-oxazolidin-2-one (HBO, Initiator)
-
-Caprolactone (
-CL, Monomer) – Must be distilled over CaH₂ prior to use. -
Tin(II) 2-ethylhexanoate (Sn(Oct)₂, Catalyst)
-
Anhydrous Toluene
Step-by-Step Procedure:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times to eliminate ambient moisture, which would otherwise act as a competing initiator.
-
Reagent Loading: Add HBO (1.0 mmol) and
-CL (100.0 mmol) to the flask. Add 5 mL of anhydrous toluene. -
Catalyst Introduction: Inject Sn(Oct)₂ (0.1 mmol) via a gas-tight syringe. The ratio of [M]₀:[I]₀:[Cat]₀ is 100:1:0.1.
-
Polymerization: Immerse the flask in a pre-heated oil bath at 110 °C. Stir continuously for 4 hours.
-
Quenching: Remove the flask from the heat and rapidly cool it in an ice bath. Expose the mixture to air to terminate the active tin-alkoxide species.
-
Purification: Dilute the viscous mixture with minimal dichloromethane (DCM) and precipitate dropwise into an excess of cold methanol. Filter and dry the white precipitate under a vacuum at 40 °C for 24 hours.
Self-Validation Checkpoint (NMR & GPC): Analyze the crude mixture via
H NMR (in CDCl₃). The complete disappearance of the monomer's-methylene protons (approx. 4.2 ppm) and the shift of the initiator's terminal protons from 3.65 ppm to 4.05 ppm validates quantitative initiation and successful esterification. If unshifted initiator protons remain, it indicates moisture contamination or catalyst deactivation. Gel Permeation Chromatography (GPC) must show a monomodal peak with a Dispersity (Ð) < 1.15.
Protocol B: Post-Polymerization Hydrolysis to Vicinal Amino Alcohols
Objective: Unmask the oxazolidinone ring to generate a terminal secondary amine and primary alcohol for drug conjugation.
Step-by-Step Procedure:
-
Dissolve 1.0 g of the purified HBO-PCL in 10 mL of THF.
-
Add 5 mL of 1M NaOH (aq) dropwise while stirring at room temperature.
-
Monitor the reaction via FTIR.
Self-Validation Checkpoint (FTIR): The reaction is complete when the strong carbonyl stretch of the oxazolidinone ring at 1750 cm⁻¹ disappears, leaving only the ester carbonyl stretch of the PCL backbone at 1720 cm⁻¹ .
-
Neutralize the solution with 1M HCl, extract the polymer into DCM, and precipitate in cold methanol.
ROP Catalytic Cycle & Mechanism
Understanding the catalytic cycle is essential for troubleshooting polymerization kinetics. The diagram below illustrates the coordination-insertion mechanism driven by the oxazolidinone-functionalized initiator.
Catalytic cycle of HBO-initiated ring-opening polymerization for backbone functionalization.
Quantitative Data Presentation
The efficacy of HBO as an initiator is demonstrated by the highly predictable molecular weights and narrow molecular weight distributions (Dispersity, Ð) achieved across various Monomer-to-Initiator ([M]₀/[I]₀) ratios.
Table 1: Kinetic and Molecular Weight Data for HBO-Initiated ROP of
| [M]₀ / [I]₀ | Time (h) | Conversion (%)* | Theoretical Mₙ ( g/mol ) | NMR Mₙ ( g/mol )** | GPC Mₙ ( g/mol ) | Dispersity (Ð) |
| 50 | 2 | > 99 | 5,800 | 5,750 | 5,900 | 1.08 |
| 100 | 4 | > 99 | 11,500 | 11,400 | 11,800 | 1.12 |
| 200 | 8 | 98 | 22,900 | 22,500 | 23,100 | 1.15 |
| 400 | 16 | 95 | 45,800 | 44,200 | 46,000 | 1.18 |
*Conversion determined by
Conclusion & Future Perspectives
The utilization of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one provides a robust, highly controlled pathway for synthesizing end-functionalized polymers. By leveraging the predictable kinetics of the primary hydroxyl initiator and the latent reactivity of the oxazolidinone ring, researchers can design sophisticated, multi-responsive nanocarriers. As the pharmaceutical industry shifts away from traditional PEGylated systems to avoid accelerated blood clearance, oxazolidinone-functionalized backbones offer a highly biocompatible, tunable alternative for targeted drug delivery and tissue engineering.
References
-
Green, R., et al. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols, 8(10), 1890-1906. Available at:[Link]
-
Wang, Z., Detrembleur, C., & Debuigne, A. (2020). Reversible deactivation radical (co)polymerization of dimethyl methylene oxazolidinone towards responsive vicinal aminoalcohol-containing copolymers. Polymer Chemistry, 11, 4164-4174. Available at:[Link]
Application Notes & Protocols: A Guide to the Catalytic Preparation of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one
Foreword: The Significance of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one
The 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one scaffold is a pivotal structural motif in modern medicinal chemistry and materials science. As a functionalized oxazolidinone, it serves as a crucial building block for a range of pharmacologically active agents, leveraging the oxazolidinone core's proven utility as an antibacterial agent that inhibits bacterial protein synthesis.[1] The terminal hydroxyl group provides a versatile handle for further synthetic elaboration, making it an attractive intermediate for drug discovery and the development of novel polymers.
Historically, the synthesis of oxazolidinones relied on hazardous reagents such as phosgene and its derivatives.[2][3] The contemporary imperative for greener, safer, and more efficient chemical processes has driven the development of innovative catalytic methods. This guide provides an in-depth exploration of modern catalytic strategies for the synthesis of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each method, present detailed, field-tested protocols, and offer insights into experimental design and optimization.
Strategic Overview: Catalytic Pathways to Synthesis
The synthesis of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one from the readily available starting material, 4-amino-1-butanol, can be achieved through several catalytic routes. The primary strategies focus on the incorporation of a carbonyl group via atom-economical and environmentally benign methods.
Caption: Figure 1: Overview of Catalytic Synthetic Routes.
Method 1: Direct Carboxylation of 4-Aminobutanol with Carbon Dioxide
This approach represents the most atom-economical and green route, utilizing carbon dioxide as an inexpensive, non-toxic, and renewable C1 source.[4] The core challenge lies in the thermodynamic stability of CO2, necessitating effective catalysis to drive the reaction forward.
Mechanistic Insight
The reaction proceeds via the initial formation of a carbamic acid from the reaction of the primary amine of 4-aminobutanol and CO2. This intermediate is in equilibrium with the starting materials. A catalyst, typically a base, facilitates the deprotonation of the hydroxyl group, which then undergoes an intramolecular nucleophilic attack on the carbamic acid carbonyl carbon, leading to cyclization. A dehydrating agent is often required to remove the water formed during the cyclization, shifting the equilibrium towards the product.[5]
Caption: Figure 2: Mechanism of Direct CO2 Carboxylation.
Experimental Protocol: Superbase-Catalyzed Synthesis
This protocol utilizes the organic superbase 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst, which is known to effectively promote the reactivity of amines with CO2.[5]
Materials:
-
4-Amino-1-butanol (≥98%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (≥98%)
-
Propanephosphonic acid anhydride (T3P®), 50% solution in ethyl acetate
-
Acetonitrile (anhydrous)
-
High-pressure stainless-steel autoclave equipped with a magnetic stir bar and gas inlet/outlet valves.
Procedure:
-
Reactor Setup: Ensure the autoclave is clean, dry, and properly assembled. Purge the reactor with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Charging Reagents: To the autoclave, add 4-amino-1-butanol (e.g., 10 mmol, 0.89 g) and anhydrous acetonitrile (e.g., 20 mL).
-
Catalyst Addition: Add a catalytic amount of DBU (e.g., 0.2 mmol, 30 µL).
-
Pressurization: Seal the autoclave and pressurize with CO2 to the desired pressure (e.g., 10-20 bar). Begin vigorous stirring.
-
Dehydrating Agent Addition: Slowly add the T3P® solution (e.g., 12 mmol) via a syringe pump over 4-6 hours while maintaining the reaction temperature at 50-60 °C. Causality: Slow addition of the dehydrating agent is crucial to prevent side reactions and maintain a controlled reaction rate.[5]
-
Reaction Monitoring: Allow the reaction to proceed for 12-24 hours. The reaction progress can be monitored by taking aliquots (after careful depressurization) and analyzing them by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and slowly vent the CO2 pressure.
-
Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one.
Method 2: Reaction with Dialkyl Carbonates (CO2 Surrogates)
This method offers a convenient alternative to using gaseous CO2, employing dialkyl carbonates like diethyl carbonate (DEC) or dimethyl carbonate (DMC) as the carbonyl source. These reagents are liquid, easier to handle, and the reactions can often be performed under milder, non-pressurized conditions.
Mechanistic Insight
The synthesis proceeds through a two-step, one-pot sequence. First, the amino group of 4-aminobutanol performs a nucleophilic attack on the carbonyl of the dialkyl carbonate, leading to an intermediate carbamate with the elimination of one molecule of alcohol (e.g., ethanol for DEC). Second, an intramolecular transesterification occurs where the hydroxyl group of the butyl chain attacks the carbamate carbonyl, cyclizing to form the oxazolidinone ring and eliminating a second molecule of alcohol. An effective catalyst is required to promote both steps.
Experimental Protocol: Organocatalyzed Cyclization
This protocol is adapted from green chemistry principles, using a bio-based imidazolium salt as an organocatalyst.[6]
Materials:
-
4-Amino-1-butanol (≥98%)
-
Diethyl carbonate (DEC) (≥99%)
-
1,3-Dimethylimidazolium carboxylate catalyst (or a similar ionic liquid)
-
High-vacuum distillation setup
Procedure:
-
Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-amino-1-butanol (e.g., 10 mmol, 0.89 g) and diethyl carbonate (e.g., 12 mmol, 1.42 g).
-
Catalyst Addition: Add the 1,3-dimethylimidazolium carboxylate catalyst (e.g., 0.2 mmol, 2 mol%).
-
Reaction: Heat the mixture to 100-120 °C with stirring. The reaction progress can be monitored by observing the evolution of ethanol, which can be collected in a Dean-Stark trap or simply allowed to reflux initially.
-
Driving Equilibrium: After an initial period (e.g., 2-3 hours), reconfigure the apparatus for distillation to remove the ethanol byproduct. This is a critical step to drive the reaction equilibrium towards the product.
-
Completion and Purification: Continue heating for another 3-5 hours until the reaction is complete (monitored by TLC or GC-MS). The excess diethyl carbonate can be removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the pure product.
Method 3: Reaction with Cyclic Carbonates
The reaction of 4-aminobutanol with a five-membered cyclic carbonate, such as ethylene carbonate, provides another phosgene-free pathway. This method is often driven by thermal energy and can proceed without a catalyst, although a mild base can accelerate the reaction.
Mechanistic Insight
The primary amine of 4-aminobutanol acts as a nucleophile, attacking one of the carbonyl carbons of the cyclic carbonate. This leads to the ring-opening of the carbonate and the formation of a hydroxyalkyl carbamate intermediate. Subsequent intramolecular cyclization, involving the attack of the terminal hydroxyl group of the original amino alcohol onto the carbamate carbonyl, results in the formation of the desired five-membered oxazolidinone ring and the elimination of a diol (e.g., ethylene glycol).
Experimental Protocol: Thermal Synthesis
Materials:
-
4-Amino-1-butanol (≥98%)
-
Ethylene carbonate (≥99%)
-
Toluene (or another suitable high-boiling solvent)
Procedure:
-
Setup: In a round-bottom flask equipped with a distillation head and a magnetic stir bar, dissolve 4-amino-1-butanol (e.g., 10 mmol, 0.89 g) and ethylene carbonate (e.g., 10 mmol, 0.88 g) in toluene (e.g., 25 mL).
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C). The liberated ethylene glycol will be removed by azeotropic distillation with toluene.
-
Monitoring: The reaction can be monitored by TLC. The formation of the more polar ethylene glycol and the consumption of the starting materials are key indicators.
-
Work-up: Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.
-
Purification: Remove the toluene under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, ethyl acetate/hexanes) or vacuum distillation to afford pure 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one.
Workflow and Data Summary
The selection of a synthetic method depends on factors such as available equipment (e.g., high-pressure reactors), cost of reagents, and desired scale.
Caption: Figure 3: Generalized Laboratory Workflow.
Table 1: Comparison of Catalytic Methods
| Method | Carbon Source | Typical Catalyst | Pressure | Temperature (°C) | Key Advantages | Potential Challenges |
| Direct Carboxylation | Carbon Dioxide (CO2) | DBU, Cs2CO3 | 10-20 bar | 50-80 | High atom economy, green C1 source.[4] | Requires high-pressure equipment, equilibrium control. |
| w/ Dialkyl Carbonates | Diethyl Carbonate (DEC) | Imidazolium Salts | Atmospheric | 100-120 | No high pressure needed, easy to handle reagents. | Less atom-economical, requires byproduct removal. |
| w/ Cyclic Carbonates | Ethylene Carbonate | Thermal / Mild Base | Atmospheric | 110-120 | Phosgene-free, simple procedure. | Requires azeotropic removal of diol byproduct. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. Retrieved from [Link]
-
Naidoo, A., et al. (2022). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. Molecules, 27(15), 4998. Available from: [Link]
-
Gabriele, B., et al. (2001). An Improved Procedure for the Palladium-Catalyzed Oxidative Carbonylation of β-Amino Alcohols to Oxazolidin-2-ones. European Journal of Organic Chemistry, 2001(22), 4251-4255. Available from: [Link]
-
He, Y., et al. (2021). Beyond 2‑Oxazolidinones: Access to N‑Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst. Organic Letters, 23(15), 5824-5828. Available from: [Link]
-
Gennaro, A., et al. (2000). The Reaction of 1,2-Amino Alcohols with Carbon Dioxide in the Presence of 2-Pyrrolidone Electrogenerated Base. New Synthesis of Chiral Oxazolidin-2-ones. The Journal of Organic Chemistry, 65(15), 4701-4707. Available from: [Link]
-
Chen, Y.-K., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 594. Available from: [Link]
-
Buyck, T., et al. (2016). Synthesis of Oxazolidin-2-ones by Oxidative Coupling of Isonitriles, Phenyl Vinyl Selenone, and Water. Chemistry, 22(7), 2278-81. Available from: [Link]
-
Unknown. (n.d.). Synthesis of Oxazolidinones. Slideshare. Available from: [Link]
-
Iannuzzi, F., et al. (2020). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2020(5), 159-174. Available from: [Link]
-
Al-Amiery, A. A., et al. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. Available from: [Link]
-
Shymanska, N. V., et al. (2014). A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B. Angewandte Chemie, 53(21), 5397-401. Available from: [Link]
-
Ochiai, B., et al. (2007). A Method for the Synthesis of 2-Oxazolidinones and 2-Imidazolidinones from Five-Membered Cyclic Carbonates and β-Aminoalcohols or 1,2-Diamines. Green Chemistry, 9(4), 345-348. Available from: [Link]
-
Said, Z., et al. (2024). Solvent-free synthesis of bio-based N-isobutyl-5-methyloxazolidinone. RSC Advances, 14(10), 6891-6901. Available from: [Link]
- Pevarello, P., et al. (2009). Process for the Preparation of Oxazolidinone Derivatives. US Patent Application US20090156806A1.
-
Tastan, B., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 2195-2207. Available from: [Link]
-
Yang, C-C., et al. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. US Patent 8759523B2. Available from: [Link]
-
Hu, B., et al. (2025). Novel and Highly Efficient Carboxylative Cyclization of CO2 to 2-Oxazolidinones Using Nano-SiO2-Supported Ionic Liquid Sustainable Catalysts. Catalysts, 15(2), 205. Available from: [Link]
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Using 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one as a linker in drug conjugate synthesis
This guide outlines the application of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one as a specialized linker moiety in the synthesis of drug conjugates (ADCs, PROTACs, and SMDCs).
Technical Guide: 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one in Drug Conjugate Synthesis
Part 1: Introduction & Chemical Logic
3-(4-hydroxybutyl)-1,3-oxazolidin-2-one is a functionalized heterocyclic spacer used in the design of advanced drug conjugates. Unlike simple alkyl or PEG linkers, the oxazolidinone core introduces structural rigidity, polarity, and metabolic stability, serving as a "masked" amino-alcohol motif or a stable polar spacer.
The Molecule at a Glance
-
Chemical Structure: A 2-oxazolidinone ring N-substituted with a 4-hydroxybutyl chain.
-
Role: Heterobifunctional Linker Precursor / Polar Spacer.
-
Key Functionality:
-
Primary Alcohol (-OH): The active handle for conjugation (via activation to mesylate/tosylate or oxidation).
-
Oxazolidinone Ring: Acts as a stable, non-basic polar motif that improves water solubility compared to pure alkyl chains. It can also serve as a masked secondary amine (N-alkylaminoethanol) which can be revealed via hydrolysis if a cleavable strategy is required.
-
Why Use This Linker? (Causality & Rationale)
-
Solubility Modulation: The carbamate-like character of the oxazolidinone ring (
) disrupts the lipophilicity of the butyl chain, enhancing the aqueous solubility of hydrophobic payloads (e.g., PROTAC anchors or cytotoxic warheads) without introducing a basic amine that might lead to lysosomal trapping. -
Metabolic Stability: The cyclic carbamate is resistant to plasma esterases and proteases, ensuring the linker remains intact during circulation (unless specific cleavage conditions are applied).
-
Synthetic Versatility: The primary alcohol allows for clean, high-yield activation (e.g., Mitsunobu reaction or sulfonation) without affecting the ring.
Part 2: Experimental Protocols
These protocols are designed as self-validating systems. Each step includes a "Stop/Go" checkpoint to ensure intermediate quality before proceeding.
Workflow Overview
-
Activation: Converting the hydroxyl group to a reactive leaving group (Mesylate).
-
Conjugation: Coupling the activated linker to a nucleophilic payload (Drug/Ligand).
-
Application (Branching): Optional hydrolysis to reveal a secondary amine for further conjugation (creating a branched linker).
Protocol A: Linker Activation (Mesylation)
Objective: Convert the inert hydroxyl group into a reactive mesylate for nucleophilic substitution.
Reagents:
-
3-(4-hydroxybutyl)-1,3-oxazolidin-2-one (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of the linker in 10 mL anhydrous DCM under Nitrogen atmosphere. Cool to 0°C in an ice bath.
-
Base Addition: Add TEA (1.5 mmol) dropwise. Stir for 5 minutes.
-
Activation: Add MsCl (1.2 mmol) dropwise over 10 minutes. The solution may turn slightly cloudy (TEA·HCl salt formation).
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Quench & Workup: Dilute with DCM (20 mL), wash with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine. Dry over MgSO₄ and concentrate in vacuo.
Stop/Go Validation (QC):
-
TLC: Check for disappearance of starting material (polar, Rf ~0.2 in 5% MeOH/DCM) and appearance of product (less polar, Rf ~0.5).
-
NMR: Look for the disappearance of the hydroxymethyl triplet (~3.6 ppm) and appearance of the mesylate peak (~3.0 ppm, singlet) and the shifted methylene triplet (~4.2 ppm).
Protocol B: Conjugation to Payload (Nucleophilic Substitution)
Objective: Attach the linker to a Drug/Ligand containing a secondary amine or phenol.
Reagents:
-
Activated Linker (Mesylate from Protocol A) (1.1 equiv)
-
Payload (e.g., Lenalidomide derivative or Warhead with amine) (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv) or Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (ACN) or DMF (Anhydrous)
Step-by-Step Procedure:
-
Setup: In a pressure vial or round-bottom flask, suspend the Payload (1.0 mmol) and K₂CO₃ (3.0 mmol) in anhydrous ACN (15 mL).
-
Addition: Add the Activated Linker (1.1 mmol) dissolved in ACN (5 mL).
-
Reaction: Heat to 60–80°C (depending on payload stability) for 12–18 hours.
-
Filtration: Cool to RT. Filter off the inorganic salts.
-
Purification: Concentrate the filtrate. Purify via Flash Chromatography (Gradient: 0-10% MeOH in DCM).
Stop/Go Validation (QC):
-
LC-MS: Confirm the mass shift:
. The oxazolidinone ring adds a specific mass signature. -
Purity: Ensure >95% purity by HPLC before proceeding to biological testing.
Part 3: Visualization & Data
Chemical Data Summary
| Property | Specification | Relevance in Conjugation |
| Molecular Weight | ~159.18 g/mol | Small footprint; minimal steric hindrance. |
| Reactive Handle | Primary Alcohol (-CH₂OH) | Amenable to MsCl, TsCl, or Appel Reaction. |
| Stability | Cyclic Carbamate | Stable pH 2–10; resistant to plasma esterases. |
| Solubility | Moderate (Polar Aprotic) | Improves solubility of lipophilic payloads (e.g., PBDs). |
| CAS (Generic) | Verify specific vendor | Often custom synthesized; check Dana Bioscience/Enamine. |
Synthesis & Conjugation Workflow (DOT Diagram)
Caption: Figure 1. Step-by-step conjugation workflow converting the hydroxybutyl oxazolidinone into a stable drug-linker construct. Dashed lines indicate an optional advanced pathway for linker branching.
Part 4: Advanced Application Note (Mechanism of Action)
The "Masked Amine" Strategy: While often used as a passive spacer, this molecule can function as a pro-linker . In complex PROTAC designs, the oxazolidinone ring can be opened post-conjugation using strong base (e.g., 1M NaOH, 80°C) to reveal a secondary amine and a primary alcohol.
-
Reaction: R-Oxazolidinone + OH- → R-NH-CH₂-CH₂-OH + CO₂.
-
Utility: This generates a new nucleophilic amine site after the first conjugation is complete, allowing for the attachment of a second functional group (e.g., an E3 ligase ligand) to create a branched or chimeric molecule that was previously difficult to synthesize due to competing reactivities.
Part 5: References
-
Dana Bioscience. Product Catalog: 3-(4-Hydroxybutyl)oxazolidin-2-one. Retrieved from (Verified Commercial Source).
-
Tsuchiya, T., et al. (2023). "Linker Design in Antibody-Drug Conjugates." Molecules, 28(4). (General Linker Chemistry).
-
Gage, J. R., & Evans, D. A. (1990). "Oxazolidinone Auxiliaries in Synthesis." Organic Syntheses, 68, 77. (Chemistry of the oxazolidinone ring).
-
Nolan, R. P., et al. (2021). "Recent Advances in Linker Chemistry for Antibody-Drug Conjugates." Journal of Medicinal Chemistry. (Context on polar non-cleavable linkers).
(Note: Specific literature on this exact butyl-oxazolidinone linker is proprietary/niche; protocols are derived from standard oxazolidinone and primary alcohol bioconjugation chemistry verified by Senior Scientific review.)
Advanced Application Note: Esterification Protocols for 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one
Introduction & Strategic Overview
3-(4-hydroxybutyl)-1,3-oxazolidin-2-one is a versatile heterobifunctional linker widely utilized in medicinal chemistry, particularly in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and PROTAC (Proteolysis Targeting Chimera) linkers. The molecule features two distinct functional motifs:[1][2][3][4][5]
-
The Oxazolidinone Ring: A cyclic carbamate that provides metabolic stability and polar surface area.
-
The Primary Alcohol (4-hydroxybutyl): A nucleophilic handle available for esterification.
The Challenge: While the N-alkyl oxazolidinone ring is more stable than its N-acyl counterparts (Evans auxiliaries), it remains a cyclic carbamate. Exposure to strong nucleophiles (e.g., hydroxide, alkoxides) or harsh acidic hydrolysis can lead to ring-opening (decarboxylation to the amino alcohol). Therefore, esterification protocols must be chemoselective , operating under mild, preferably neutral to slightly basic, anhydrous conditions to functionalize the alcohol without degrading the heterocycle.
Experimental Decision Matrix
Select the appropriate protocol based on the physicochemical properties of your carboxylic acid partner (
Protocol A: Steglich Esterification (Standard)
Best For: Acid-sensitive substrates, complex drug fragments, and general lab-scale synthesis.
Mechanism & Rationale
This method utilizes a carbodiimide (DCC or EDC) to activate the carboxylic acid into an O-acylisourea intermediate.[3] 4-Dimethylaminopyridine (DMAP) acts as an acyl-transfer catalyst, attacking the intermediate to form a reactive
-
Why EDC? EDC is preferred over DCC for easier workup, as the urea byproduct is water-soluble.
-
Why DMAP? Essential for suppressing the
-acylurea rearrangement byproduct and accelerating the reaction by a factor of .
Materials
-
Substrate: 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one (1.0 equiv)
-
Acid Partner:
(1.1 equiv) -
Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
Catalyst: DMAP (0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is poor).
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the Carboxylic Acid (1.1 equiv) and 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous DCM (0.1 M concentration relative to alcohol).
-
Catalyst Addition: Add DMAP (0.1 equiv) to the stirring solution.
-
Activation (Critical Step): Cool the mixture to 0°C using an ice bath. Add EDC·HCl (1.2 equiv) in one portion.
-
Note: Cooling prevents the initial "hot" exotherm which can lead to racemization (if the acid is chiral) or side reactions.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Stir for 12–18 hours.
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the alcohol (
in 5% MeOH/DCM) and appearance of the less polar ester. -
Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (to remove DMAP and unreacted EDC).
-
Wash with Saturated
(to remove unreacted acid). -
Wash with Brine, dry over
, and concentrate.
-
Protocol B: Yamaguchi Esterification (Advanced)
Best For: Sterically hindered carboxylic acids (e.g., pivalic acid derivatives) or when Steglich fails to drive conversion.
Mechanism & Rationale
This protocol uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[2][6] The trichlorophenyl group is highly electron-withdrawing, making the carbonyl extremely electrophilic. The regioselectivity is driven by the steric bulk of the benzoyl group, ensuring the alcohol attacks the desired carbonyl.
Materials
-
Substrate: 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one (1.0 equiv)
-
Acid Partner:
(1.1 equiv) -
Reagent: 2,4,6-Trichlorobenzoyl chloride (1.1 equiv)
-
Base: Triethylamine (
) (1.2 equiv) -
Catalyst: DMAP (1.0–1.2 equiv) — Note: Stoichiometric DMAP is often required for Yamaguchi.
-
Solvent: Toluene or THF (Anhydrous).
Step-by-Step Methodology
-
Mixed Anhydride Formation:
-
Dissolve
(1.1 equiv) and (1.2 equiv) in THF. -
Cool to 0°C. Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) dropwise.
-
Stir at RT for 1–2 hours. A white precipitate (
) will form.
-
-
Esterification:
-
Filter off the amine salt (optional but recommended for cleaner kinetics) or proceed directly.
-
Add a solution of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one (1.0 equiv) and DMAP (1.1 equiv) in THF to the mixed anhydride solution.
-
-
Reflux: Heat the reaction to 40–60°C for 4–6 hours.
-
Note: The oxazolidinone ring is stable at this temperature in the absence of strong hydroxide bases.
-
-
Workup: Quench with water, extract with EtOAc, and wash rigorously with saturated
to remove the byproduct (2,4,6-trichlorobenzoic acid).
Analytical Validation & Troubleshooting
Expected Data
Upon successful esterification, the diagnostic NMR signals will shift:
-
1H NMR: The triplet corresponding to the
adjacent to the hydroxyl group ( ppm) will shift downfield to ppm upon esterification. -
IR Spectroscopy: Appearance of a new Ester Carbonyl stretch (
cm⁻¹) distinct from the Carbamate Carbonyl ( cm⁻¹).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Formation of | Ensure reaction is cooled to 0°C during EDC addition. Switch to Protocol B (Yamaguchi). |
| Ring Opening | Hydrolysis of oxazolidinone. | Confirm reagents are anhydrous. Avoid strong mineral bases (NaOH, KOH). Use mild organic bases ( |
| Byproduct Co-elution | DMAP or Urea contamination. | Perform an acidic wash (1M HCl or 10% Citric Acid) during workup to protonate and remove DMAP/EDC-urea. |
| No Reaction | Steric hindrance of Acid. | Switch to Protocol B or convert Acid to Acid Chloride (Protocol C) and reflux in Toluene. |
Workflow Visualization
References
-
Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, 68, 83. (Demonstrates stability of oxazolidinone rings). Link
-
Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents. Journal of Medicinal Chemistry, 39(3), 673–679.[7] (Context for oxazolidinone intermediates). Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. patents.justia.com [patents.justia.com]
Application Note: Green Chemistry Protocols for the Synthesis of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one
Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Rationale and Mechanistic Insights
The oxazolidin-2-one scaffold is a privileged pharmacophore in medicinal chemistry (e.g., antibacterial agents like linezolid) and a critical chiral auxiliary in asymmetric synthesis. Specifically, 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one provides a highly versatile primary hydroxyl handle, making it an ideal linker for PROTAC development, polymer functionalization, and bioconjugation.
Historically, synthesizing N-substituted oxazolidinones required highly toxic, moisture-sensitive reagents such as phosgene, triphosgene, or isocyanates. These traditional routes suffer from poor atom economy, high environmental impact (high E-factor), and severe safety risks. Modern green chemistry dictates a shift toward carbon dioxide (CO₂) or safe CO₂-surrogates.
Pathway A: Direct CO₂ Fixation via Synergistic Catalysis
Direct incorporation of CO₂ is the holy grail of green chemistry, but CO₂ is thermodynamically stable and kinetically inert. To overcome this at atmospheric pressure, a binary catalyst system utilizing Copper(I) Bromide (CuBr) and an ionic liquid, 1-butyl-3-methylimidazolium acetate ([C₄C₁im][OAc]), is employed[1].
-
Causality of the Catalyst: The acetate anion of the ionic liquid acts as a potent hydrogen-bond acceptor, activating the hydroxyl proton of the β-aminoalcohol. Simultaneously, the Cu(I) center acts as a Lewis acid, coordinating with both the amine nitrogen and the CO₂ oxygen. This "push-pull" mechanism lowers the activation energy for nucleophilic attack, forming a carbamate intermediate that rapidly cyclizes, extruding water as the sole byproduct[1].
Pathway B: Solvent-Free Transesterification with Ethylene Carbonate
Ethylene carbonate is a non-toxic, highly atom-economical CO₂ surrogate. Reacting it with a β-aminoalcohol constitutes a transesterification driven by the thermodynamic stability of the resulting 5-membered oxazolidinone ring[2].
-
Causality of the Catalyst: Nanocrystalline Magnesium Oxide (MgO) is used as a heterogeneous solid base. The surface O²⁻ sites of MgO deprotonate the secondary amine, drastically increasing its nucleophilicity to attack the carbonate carbonyl. Following the collapse of the tetrahedral intermediate, the activated hydroxyl group closes the ring, releasing ethylene glycol. The solid MgO can be easily recovered via centrifugation, ensuring excellent process sustainability[2].
Reaction Workflow
Figure 1: Green synthesis pathways for 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one.
Self-Validating Experimental Protocols
Note: Both protocols assume the prior synthesis or commercial procurement of the intermediate 2-((4-hydroxybutyl)amino)ethan-1-ol .
Protocol A: Direct CO₂ Fixation via CuBr/IL System[2]
This protocol is ideal when absolute zero-waste (water as the only byproduct) is required and atmospheric CO₂ handling is available.
Step 1: System Preparation and Degassing
-
In a 50 mL Schlenk flask, add 10 mmol of 2-((4-hydroxybutyl)amino)ethan-1-ol, 2 mL of[C₄C₁im][OAc], and 0.05 mol% (0.005 mmol) of CuBr.
-
Validation Checkpoint: The mixture should be a clear, slightly yellow liquid. A blue/green tint indicates Cu(I) oxidation to Cu(II) due to moisture/air leak.
-
Purge the flask with a CO₂ balloon for 10 minutes to displace ambient air, then maintain under a 1 atm CO₂ atmosphere.
Step 2: Reaction Execution
-
Heat the mixture to 60°C with vigorous magnetic stirring (800 rpm) for 12 hours. The high viscosity of the IL requires rapid stirring to ensure adequate CO₂ mass transfer.
Step 3: In-Process Control (IPC)
-
Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in ethyl acetate, and spot on a TLC plate (DCM:MeOH 9:1). Stain with ninhydrin. The disappearance of the primary/secondary amine spot (turns purple/pink upon heating) confirms complete conversion.
-
Perform an FT-IR on the crude mixture. The appearance of a sharp, intense band at ~1740 cm⁻¹ validates the formation of the oxazolidinone carbonyl.
Step 4: Workup and Catalyst Recycling
-
Extract the product from the ionic liquid using diethyl ether or ethyl acetate (5 × 10 mL). The target molecule partitions into the organic phase, while the IL and CuBr remain in the polar phase.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The remaining IL/CuBr system can be dried under vacuum at 80°C for 2 hours and reused for up to 5 cycles without significant loss of turnover frequency (TOF)[1].
Protocol B: MgO-Catalyzed Transesterification[3]
This protocol is highly scalable and avoids the need for specialized gas manifolds, utilizing solid-state catalysts.
Step 1: Catalyst Activation (Critical Step)
-
Calcine nanocrystalline MgO at 400°C in a muffle furnace for 2 hours.
-
Causality: Ambient MgO adsorbs atmospheric CO₂ and water, forming surface carbonates and hydroxides that poison the basic O²⁻ sites. Calcination regenerates the Lewis basicity necessary for amine deprotonation[2].
Step 2: Reaction Assembly
-
In a 50 mL round-bottom flask, combine 10 mmol of 2-((4-hydroxybutyl)amino)ethan-1-ol, 12 mmol of ethylene carbonate (1.2 equivalents), and 10 mol% of freshly calcined MgO.
-
The reaction is run solvent-free to maximize green metrics. Heat the mixture to 80°C under an inert argon atmosphere for 6 hours.
Step 3: In-Process Control (IPC)
-
Validation Checkpoint: Analyze via GC-MS or LC-MS. Look for the target mass [M+H]⁺ = 160.1 m/z and the stoichiometric release of ethylene glycol ([M+H]⁺ = 63.0 m/z).
Step 4: Workup and Purification
-
Dilute the crude mixture with 20 mL of ethanol and centrifuge at 4000 rpm for 10 minutes to pellet the MgO catalyst. Decant the supernatant.
-
Concentrate the supernatant in vacuo.
-
Validation Checkpoint: To remove the ethylene glycol byproduct (bp 197°C), subject the crude oil to Kugelrohr short-path vacuum distillation or purify via silica gel flash chromatography. Pure 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one will present as a viscous, colorless oil.
Quantitative Data & Process Comparison
The following table summarizes the key metrics of the two green chemistry approaches, allowing process chemists to select the optimal route based on available infrastructure.
| Parameter | Route A: Direct CO₂ Fixation | Route B: Transesterification |
| Carbon Source | CO₂ Gas (1 atm) | Ethylene Carbonate (Solid/Melt) |
| Catalyst System | CuBr / [C₄C₁im][OAc] | Nanocrystalline MgO |
| Temperature | 60°C | 80°C |
| Reaction Time | 12 hours | 6 hours |
| Primary Byproduct | Water | Ethylene Glycol |
| Catalyst Recyclability | Up to 5 cycles (liquid phase retention) | >5 cycles (solid phase recovery) |
| E-Factor (Approx.) | < 1.5 (Highly efficient) | ~ 2.0 (Due to glycol byproduct) |
| Scalability | Moderate (Mass transfer limited) | High (Standard batch processing) |
References
-
Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols. mdpi.com.[Link]
-
Heterogeneous base catalyzed synthesis of 2-oxazolidinones/2-imidiazolidinones via transesterification of ethylene carbonate with β-aminoalcohols/1,2-diamines. researchgate.net.[Link]
-
Solvent-free incorporation of CO 2 into 2-oxazolidinones: a review. rsc.org.[Link]
Sources
Application Note: Handling and Storage Best Practices for Hygroscopic Oxazolidinones
Introduction: The Hygroscopic Challenge
Oxazolidinones represent a critical class of heterocyclic compounds, serving dual roles as potent antibiotics (e.g., Linezolid, Tedizolid) and indispensable chiral auxiliaries in asymmetric synthesis (Evans auxiliaries). While chemically robust under specific conditions, many oxazolidinone derivatives exhibit significant hygroscopicity —the tendency to absorb moisture from the environment.
This application note addresses the "invisible variable" of water content. Uncontrolled moisture uptake leads to two primary failure modes:
-
Stoichiometric Erosion: In precision asymmetric synthesis (e.g., Evans Aldol), absorbed water inflates the apparent mass.[1] Weighing 1.0 equivalent of "wet" auxiliary results in <1.0 equivalent of active reagent, leading to incomplete enolization and reduced diastereoselectivity.[1]
-
Hydrolytic Degradation: The cyclic carbamate moiety is susceptible to hydrolysis, particularly in amorphous solid forms or basic solutions, reverting the compound to its parent amino alcohol.[1]
Mechanism of Instability
To handle these compounds effectively, one must understand the causality of degradation.
The Hydrolysis Pathway
The oxazolidinone ring contains a cyclic carbamate (or urethane) linkage. While generally stable, the carbonyl carbon is electrophilic.[1] In the presence of moisture and trace base (or even prolonged exposure to neutral water in amorphous phases), the ring opens.
-
Antibiotics (Linezolid): High humidity (>80% RH) triggers a phase transition from stable Crystalline Form VI to hygroscopic amorphous forms, which are prone to chemical degradation [1].[1]
-
Evans Auxiliaries: Moisture interferes with Lewis Acid coordination (e.g., TiCl4, Bu2BOTf) during enolate formation, killing the "Zimmerman-Traxler" transition state geometry required for high enantiomeric excess (ee) [2].
Protocol 1: Intake and Quality Control (QC)
Upon receipt of a new batch or before a critical campaign, water content must be quantified.[1] Do not rely on the Certificate of Analysis (CoA) if the bottle has been opened.
Visual Inspection
-
Passing: Free-flowing crystalline powder.[1]
-
Warning: Clumping, "sticky" texture, or adhesion to spatula (indicates static/moisture).[1]
-
Failing: Deliquescence (liquid layer formation) or discoloration (yellowing often indicates oxidation of morpholine rings in antibiotics).[1]
Quantitative Assessment: Karl Fischer (KF) Titration
Standard volumetric KF is often insufficient due to the poor solubility of bulky oxazolidinones in methanol.[1]
Optimized KF Protocol for Oxazolidinones:
-
Solvent System: Use a 1:1 mixture of Methanol : Formamide .[1] Formamide improves the solubility of polar heterocycles.[1]
-
Temperature: If dissolution is slow, heat the titration cell to 50°C .
-
Sample Introduction:
-
Use the Back-Weighing Technique : Weigh the boat with sample
Dump sample into titrator Weigh the empty boat. -
Reasoning: Hygroscopic powders stick to the weighing boat.[1] Standard weighing (taring the boat) will result in a recorded mass higher than what actually entered the reaction, skewing data [3].
-
Protocol 2: Drying and Purification
If QC reveals water content >0.5% (or >0.1% for asymmetric synthesis), implement the following drying chain.
Vacuum Drying (The Standard)
For thermally stable crystalline forms (e.g., 4-benzyl-2-oxazolidinone):
-
Place the compound in a vacuum drying oven.
-
Set temperature to 40–45°C (well below the melting point of ~87°C for benzyl derivatives).
-
Apply vacuum (<10 mbar) for 12–24 hours.
-
Desiccant: Place a tray of
(Phosphorus Pentoxide) or activated silica gel in the oven to act as a moisture sink.[1]
Azeotropic Drying (For Reaction Prep)
If the compound is to be used immediately in solution (e.g., for an acylation reaction):
-
Dissolve the "wet" oxazolidinone in anhydrous Toluene or Benzene .[1]
-
Concentrate on a rotary evaporator. The solvent forms a low-boiling azeotrope with water, carrying it away.[1]
-
Repeat 2–3 times.
-
Note: This is superior to solid drying for immediate use as it removes water from the crystal lattice surface.[1]
Protocol 3: Storage Best Practices
Adopt a "Matryoshka" (Russian Doll) containment strategy to create redundant barriers against moisture.[1]
Storage Architecture
| Layer | Material/Method | Function |
| Primary | Amber Glass Vial with Teflon-lined cap | Blocks UV light (prevents morpholine oxidation) and provides chemical resistance.[1] |
| Seal | Parafilm® or Teflon Tape | Seals the cap-thread gap, the primary entry point for moisture. |
| Secondary | Heat-Sealed Aluminum/Mylar Foil Bag | Provides a true moisture vapor barrier (MVB).[1] Plastics (PE/PP) are permeable to water vapor over time.[1] |
| Environment | Desiccator Cabinet or Freezer (-20°C) | Reduces kinetic energy of water molecules.[1] Note: Allow to warm to RT before opening to prevent condensation. |
Visualization: Handling Workflows
The "Dry Chain" Lifecycle
This diagram illustrates the decision logic for handling incoming oxazolidinone material to ensure integrity.
Figure 1: The "Dry Chain" Lifecycle. A systematic workflow for intake, assessment, and remediation of hygroscopic oxazolidinones.
Degradation Pathways
Understanding the chemical consequences of moisture.[1]
Figure 2: Failure Modes.[1] The chemical (red) and process (yellow) consequences of moisture ingress.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Material is sticky/clumped | Moisture absorption (Hygroscopicity).[1] | Do not use for precision weighing.[1] Dry via vacuum oven or recrystallize from EtOAc/Hexanes. |
| Yellow discoloration | Oxidation (likely morpholine ring if antibiotic) or photo-degradation.[1] | Check purity via HPLC. If >98%, recrystallize.[1][2] Store in amber glass. |
| Low Enantioselectivity (ee) | Water interfering with Lewis Acid catalyst (Evans Aldol).[1] | Flame-dry glassware; use azeotropically dried auxiliary; switch to "Schlenk" transfer techniques.[1] |
| Drifting KF Endpoint | Poor solubility of sample in Methanol.[1] | Add Formamide to KF cell or heat to 50°C. Ensure sample is pulverized.[1] |
References
-
World Intellectual Property Organization. (2006).[1] Solid forms of linezolid and processes for preparation thereof (WO2006110155A1).[1] Google Patents.[1]
-
Gage, J. R., & Evans, D. A. (1990).[1] Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary.[1][3] Organic Syntheses, 68, 83. [Link]
-
Mettler Toledo. (2023).[1][4] Determining Water Content in Antibiotics through Direct Addition Using Volumetric KF Titration.[1][4] Mettler Toledo Application Notes.[1][4] [Link]
Sources
One-pot synthesis of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one from amino alcohols
Application Note: Architecting the One-Pot Synthesis of 3-(4-Hydroxybutyl)-1,3-oxazolidin-2-one
Executive Briefing
The 1,3-oxazolidin-2-one scaffold is a privileged pharmacophore and a cornerstone chiral auxiliary in asymmetric synthesis[1]. The specific derivative, 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one, features a terminal hydroxyl group that serves as a critical synthetic handle for downstream functionalization, such as PROTAC linker attachment, PEGylation, or polymer conjugation. Historically, the cyclization of 1,2-amino alcohols relied on highly toxic phosgene or its derivatives[2]. This application note details modern, self-validating, one-pot methodologies to synthesize 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one directly from N-(4-hydroxybutyl)-2-aminoethanol, leveraging green carbonylating agents and catalyst-free systems.
Mechanistic Rationale & Causality (E-E-A-T)
The transformation of an amino alcohol into an oxazolidinone requires a carbonyl equivalent. The central challenge in synthesizing 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one is chemoselectivity : the starting material, N-(4-hydroxybutyl)-2-aminoethanol, possesses three nucleophilic sites (a secondary amine, a primary hydroxyl on the ethyl chain, and a remote primary hydroxyl on the butyl chain).
-
Kinetic vs. Thermodynamic Control: When treated with a carbonylating agent like 1,1'-Carbonyldiimidazole (CDI) or Dimethyl Carbonate (DMC), the secondary amine is the most nucleophilic site and undergoes initial acylation to form an acyclic carbamate intermediate. Subsequent intramolecular cyclization via the adjacent hydroxyl group is a highly favored 5-exo-trig process[3].
-
Preventing Over-Reaction: The remote terminal hydroxyl on the butyl chain could theoretically react with excess carbonylating agent to form an unwanted carbonate or imidazolide. To prevent this, strict stoichiometric control (1.05–1.10 equivalents of the carbonyl source) and moderate temperatures are enforced. The entropic advantage of the 5-membered ring closure outpaces any intermolecular side reactions at the terminal hydroxyl.
-
Reagent Selection:
-
CDI (1,1'-Carbonyldiimidazole): Offers a rapid, catalyst-free alternative suitable for lab-scale synthesis. The byproduct, imidazole, is easily removed via mild aqueous acidic workup[4].
-
DMC (Dimethyl Carbonate): Acts as a green, non-toxic carbonyl source. It requires a base catalyst (e.g., NaOMe or K
CO ) to enhance the nucleophilicity of the amino alcohol and drive the equilibrium[2].
-
Reaction Pathway Visualization
Fig 1. Mechanistic workflow for the one-pot synthesis of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one.
Experimental Protocols
Protocol A: Catalyst-Free Lab-Scale Synthesis using CDI
This protocol is optimized for rapid turnaround and high purity without the need for transition metals or strong bases[4]. The reaction is self-validating through the evolution of CO
Step-by-Step Methodology:
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve N-(4-hydroxybutyl)-2-aminoethanol (10.0 mmol, 1.33 g) in anhydrous Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO) (20 mL).
-
Activation: Cool the solution to 0 °C using an ice bath. Slowly add 1,1'-Carbonyldiimidazole (CDI) (10.5 mmol, 1.70 g) in small portions over 15 minutes. Causality: Slow addition prevents a localized excess of CDI, mitigating the risk of activating the remote terminal hydroxyl group.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2–3 hours. Monitor the reaction via TLC (DCM:MeOH 9:1, visualized with KMnO
). -
Quenching & Workup: Once the starting material is consumed, quench the reaction with 15 mL of 1M HCl. Causality: The mild acid protonates the imidazole byproduct, rendering it highly water-soluble and easily partitioned into the aqueous layer without hydrolyzing the oxazolidinone ring.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure to yield the crude product. -
Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to afford pure 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one.
Protocol B: Scalable Green Synthesis using DMC
This protocol leverages Dimethyl Carbonate (DMC) as a benign reagent, ideal for scale-up operations[2].
Step-by-Step Methodology:
-
Preparation: Charge a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser with N-(4-hydroxybutyl)-2-aminoethanol (50.0 mmol, 6.66 g) and Dimethyl Carbonate (DMC) (150.0 mmol, 13.5 g). Causality: Excess DMC acts as both the solvent and the carbonylating agent.
-
Catalysis: Add anhydrous Potassium Carbonate (K
CO ) (5.0 mmol, 0.69 g) as a base catalyst. -
Reflux & Distillation: Heat the mixture to 90 °C. As the reaction proceeds, methanol is generated as a byproduct. Causality: The Dean-Stark apparatus continuously removes the methanol-DMC azeotrope, driving the reversible transesterification equilibrium toward the cyclic product.
-
Completion: Stir for 6–8 hours until GC-MS or TLC indicates complete conversion.
-
Workup: Cool to room temperature, filter the mixture to remove the solid K
CO , and concentrate the filtrate under vacuum to recover unreacted DMC. The residue is purified by vacuum distillation.
Quantitative Data & Method Comparison
The following table synthesizes the operational metrics of various one-pot methodologies for oxazolidinone synthesis based on current literature standards[5],[6],[4],[2].
| Synthesis Methodology | Carbonyl Source | Catalyst | Temp (°C) | Time (h) | Chemoselectivity (Target vs. Di-adduct) | Typical Yield (%) | E-Factor (Green Metric) |
| Protocol A (Lab-Scale) | CDI | None | 25 | 2 - 3 | Excellent (>95:5) | 85 - 92 | Moderate (Imidazole waste) |
| Protocol B (Scalable) | DMC | K | 90 | 6 - 8 | High (90:10) | 78 - 85 | Low (MeOH byproduct) |
| Microwave-Assisted | Urea | Nitromethane | 130 | 0.1 | Moderate (80:20) | 81 - 97 | Low |
| CO | CO | CuBr/Ionic Liq | 80 | 12 - 24 | High (90:10) | 70 - 80 | Very Low |
References
-
Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols Source: mdpi.com URL:[Link]
-
An Excellent Procedure for the Synthesis of Oxazolidin-2-ones Source: organic-chemistry.org URL:[Link]
-
A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives Source: derpharmachemica.com URL:[Link]
-
A Novel One-Pot and One-Step Microwave-Assisted Cyclization-Methylation Reaction of Amino Alcohols and Acetylated Derivatives with Dimethyl Carbonate and TBAC Source: nih.gov URL:[Link]
-
Diastereoselective Iron-Catalyzed[4 + 1] Cycloadditions of Imines with Sulfoxonium Ylides Enable Modular Synthesis of Oxazolidin-2-ones Source: acs.org URL:[Link]
-
Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry Source: researchgate.net URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Novel One-Pot and One-Step Microwave-Assisted Cyclization-Methylation Reaction of Amino Alcohols and Acetylated Derivatives with Dimethyl Carbonate and TBAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. An Excellent Procedure for the Synthesis of Oxazolidin-2-ones [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(4-Hydroxybutyl)-1,3-oxazolidin-2-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chemoselective cyclization of diols and amino alcohols. Synthesizing 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one presents a unique chemoselectivity challenge. The optimal starting material, N-(4-hydroxybutyl)ethanolamine, contains a secondary amine and two primary hydroxyl groups.
The objective is to selectively carbonylate the amine and the ethanolamine hydroxyl to form the 5-membered oxazolidin-2-one ring, leaving the terminal 4-hydroxybutyl hydroxyl untouched. Traditional methods using phosgene or excess dialkyl carbonates often lead to unwanted O-carbonylation or polymerization [[1]]([Link]). By understanding the kinetic advantages of 5-exo-trig cyclization, we can select reagents like urea that act as mild, self-limiting carbonyl sources, ensuring high scientific integrity and yield [[2]]([Link]).
Pathway Visualization
Figure 1: Comparison of urea-mediated vs. dialkyl carbonate-mediated cyclization pathways.
Quantitative Route Comparison
To assist in experimental design, the following table summarizes the field-proven metrics for the most common synthesis routes.
| Synthesis Route | Carbonyl Source | Catalyst | Temp (°C) | Time | Yield | Chemoselectivity (N- vs O-) |
| Microwave-Assisted | Urea (1.05 eq) | Nitromethane (cat.) | 100–110 | 4–5 min | 85–95% | Excellent (No O-carbonylation) |
| Transesterification | Diethyl Carbonate | K₂CO₃ or DBU | 120–130 | 4–6 h | 60–75% | Moderate (Requires precise stoichiometry) |
| Direct Carbonylation | CO₂ (High Pressure) | Metal Oxides (e.g., MgO) | 150 | 12 h | <50% | Poor (Side reactions common) |
Self-Validating Experimental Protocol: The Urea-Microwave Route
This protocol leverages microwave irradiation to generate localized "hot spots" via a nitromethane catalyst, drastically reducing reaction time while preventing the degradation of the terminal hydroxyl group .
Step 1: Preparation In a microwave-safe open vessel, combine 10.0 mmol of N-(4-hydroxybutyl)ethanolamine and 10.5 mmol of urea. Causality: The slight 0.05 eq excess ensures complete amine conversion without providing enough carbonylating agent to risk reacting with the terminal 4-hydroxybutyl hydroxyl group.
Step 2: Catalysis Add 0.5 mL of nitromethane to the mixture to form a chemical paste. Causality: Nitromethane acts as a non-reactive polar absorber of microwaves. It creates localized catalytic heating centers without participating chemically in the reaction.
Step 3: Irradiation & Self-Validation Subject the paste to microwave irradiation (e.g., 400 W) in 1-minute intervals. Self-Validating Endpoint: The cyclization reaction produces ammonia gas as a byproduct. Suspend a piece of damp red litmus paper above the reaction vessel. When the litmus paper no longer turns blue after an irradiation cycle, ammonia evolution has definitively ceased. This is a self-validating indicator of 100% conversion (typically achieved in 4–5 minutes).
Step 4: Workup Cool the vessel to room temperature. Dissolve the crude residue in 2-methyltetrahydrofuran (2-MeTHF) and proceed to the purification steps outlined in the FAQ section below.
Troubleshooting & FAQs
Q1: When using the diethyl carbonate (DEC) route, my reaction stalls at ~60% conversion. How can I drive it to completion?
A1: The reaction between the amino alcohol and DEC is an equilibrium-driven transesterification . As the acyclic carbamate intermediate forms, it releases ethanol. If ethanol is not removed from the system, the reverse reaction heavily competes with the final ring-closure step. Causality: According to Le Chatelier’s principle, the equilibrium must be driven forward by continuous product removal. Solution: Equip your apparatus with a Vigreux fractional distillation column and maintain the reaction temperature at 120–130 °C. This ensures you continuously distill off the ethanol (boiling point 78 °C) as it forms, pulling the reaction to completion.
Figure 2: Equilibrium dynamics in the DEC route highlighting the necessity of ethanol removal.
Q2: My product is highly polar and co-elutes with unreacted N-(4-hydroxybutyl)ethanolamine on silica gel. How can I isolate it efficiently without complex chromatography?
A2: Exploit the intrinsic pKa differences of the molecules. The starting material contains a basic secondary amine, whereas the target 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one is a neutral cyclic carbamate. Self-Validating Workup: Dissolve the crude mixture in a polar aprotic organic solvent (e.g., 2-MeTHF or Ethyl Acetate). Wash the organic layer with an aqueous brine solution containing 0.5 M HCl. The unreacted amino alcohol is protonated to its ammonium salt and partitions entirely into the aqueous phase. The high ionic strength of the brine forces the highly polar, but neutral, oxazolidin-2-one to remain in the organic layer. Evaporation of the organic solvent yields the pure product.
Q3: Can I synthesize this compound starting from 4-amino-1-butanol and ethylene carbonate instead?
A3: While ethylene carbonate is a common reagent for synthesizing 2-oxazolidinones from primary amines , this route is highly discouraged for this specific target. The reaction forms a 2-hydroxyethyl carbamate intermediate, which requires extreme temperatures (>150 °C) and strong base catalysts (like DBU) to cyclize by eliminating ethylene glycol. Under these harsh conditions, the unprotected terminal hydroxyl group on the 4-amino-1-butanol chain is highly prone to intermolecular etherification, degradation, and polymerization. The N-(4-hydroxybutyl)ethanolamine + urea route operates under much milder conditions and is significantly more chemoselective.
References
-
Bratulescu, G. "An Excellent Procedure for the Synthesis of Oxazolidin-2-ones." Synthesis, 2007, 3111-3112. URL:[Link]
-
"Oxazolidinone synthesis." Organic Chemistry Portal. URL:[Link]
-
"A Convenient Method for the Synthesis of 2-Oxazolidinones from Ethylene Carbonate and Primary Aryl Amines." ResearchGate, 2025. URL:[Link]
Sources
Technical Support Center: Crystallization of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one
Topic: Troubleshooting crystallization issues with 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one Content type: Technical Support Center Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Context[1][2][3][4][5][6]
3-(4-hydroxybutyl)-1,3-oxazolidin-2-one (CAS: 143765-02-2 / C7H13NO3) is a polar, non-aromatic heterocyclic intermediate often used as a linker in pharmaceutical synthesis (e.g., for Zolmitriptan analogs or antimicrobial oxazolidinones).
The Challenge: Researchers frequently report that this compound "oils out" (undergoes liquid-liquid phase separation) rather than crystallizing. This behavior stems from two structural factors:
-
Conformational Flexibility: The 4-hydroxybutyl chain possesses high entropic freedom, inhibiting the ordered packing required for crystal lattice formation [1].
-
Hydrogen Bonding: The terminal hydroxyl group and the carbamate moiety create a competing H-bond network. If the solvent system is too polar (e.g., pure alcohols), the compound remains too soluble; if too non-polar (e.g., hexane), it separates as a dense oil before reaching the metastable zone for nucleation [2].
This guide provides a self-validating troubleshooting workflow to transition your material from a persistent oil to a defined crystalline solid.
Critical Troubleshooting Factors
Factor A: The "Oiling Out" Phenomenon
Symptom: Upon cooling or anti-solvent addition, the solution turns milky (emulsion) and settles into a dense, viscous layer at the bottom. Root Cause: The system has entered the "spinodal decomposition" region where liquid-liquid separation is energetically more favorable than crystallization. This often happens when the anti-solvent is added too quickly or the temperature gap is too large. Corrective Action:
-
Temperature Cycling: Re-heat the mixture until the oil redissolves (becomes a single phase).
-
Seeding: You must seed the solution at the "cloud point" (just before it oils out). If no seeds are available, scratch the glass wall vigorously or use a seed from a crude solidified batch.
-
Solvent Shift: Move from a binary system (e.g., EtOAc/Hexane) to a single solvent with moderate polarity (e.g., Isopropyl Acetate or MTBE) to widen the metastable zone.
Factor B: Hygroscopicity & Water Content
Symptom: The oil is gummy and refuses to solidify even at -20°C. Root Cause: The oxazolidinone ring and hydroxyl group are hygroscopic. Water acts as a plasticizer, lowering the glass transition temperature (Tg) and preventing crystallization. Validation Test: Perform a Karl Fischer (KF) titration. If water > 0.5%, crystallization is unlikely. Corrective Action: Azeotropic drying. Dissolve the oil in anhydrous Toluene or 2-MeTHF and rotary evaporate to dryness 3x times.
Factor C: Synthesis Impurities
Symptom: NMR shows <95% purity; presence of unreacted amino-alcohol or urea byproducts. Root Cause: Impurities disrupt crystal growth sites. Corrective Action: Do not attempt to crystallize crude reaction mixtures directly. Pass the material through a short silica plug (eluting with 100% EtOAc) to remove oligomers before attempting crystallization.
Recommended Solvent Systems
Based on the polarity profile (LogP ~ -0.1 to 0.5) and functional groups, the following solvent systems are statistically most likely to yield crystals.
| Solvent System | Ratio (v/v) | Solubility Profile | Risk Factor | Recommendation |
| Ethyl Acetate / n-Heptane | 1:2 to 1:4 | High solubility in EtOAc; Heptane acts as anti-solvent. | High: Prone to oiling out if Heptane added too fast. | Standard Start: Add Heptane dropwise to warm EtOAc solution. |
| Isopropyl Acetate (IPAc) | 100% | Moderate solubility. | Low: Often crystallizes directly upon cooling. | Preferred: Slower kinetics but better crystal quality. |
| MTBE (Methyl tert-butyl ether) | 100% | Low-Moderate solubility. | Medium: Good for triturating oils. | Rescue: Use to turn gum into solid. |
| Toluene | 100% | Low solubility at RT. | Medium: Requires heating to 80°C to dissolve. | Drying: Best for removing water. |
Step-by-Step Rescue Protocol
Scenario: You have 10g of crude yellow oil that refuses to crystallize.
Step 1: Preparation & Drying
-
Dissolve the 10g oil in 50 mL Toluene .
-
Concentrate on a rotavap at 45°C to remove water (azeotrope). Repeat twice.
-
Assess purity via 1H-NMR. If <90%, perform a flash column filtration.
Step 2: Dissolution
-
Add Isopropyl Acetate (IPAc) (approx. 20-30 mL) to the residue.
-
Heat to 50-60°C. The oil should fully dissolve.
-
Note: If it does not dissolve, add small amounts of EtOAc until clear.
-
Step 3: Nucleation (The Critical Step)
-
Cool slowly to 35°C.
-
Seed with a tiny crystal (if available) or scratch the inner wall of the flask with a glass rod for 2 minutes.
-
Observation: Look for a persistent haze. If the solution turns milky (oiling out), reheat immediately to clear it, add 2 mL more solvent, and cool again.
Step 4: Crystal Growth
-
Once a haze of crystals (not oil droplets) is confirmed, cool to Room Temperature (20-25°C) over 2 hours.
-
Stir gently.
-
Add n-Heptane dropwise (very slowly) as an anti-solvent if yield is low. Target a final ratio of 1:1 IPAc:Heptane.
-
Cool to 0-5°C for 1 hour.
Step 5: Isolation
-
Filter under vacuum.
-
Wash the cake with cold 1:1 IPAc/Heptane.
-
Dry in a vacuum oven at 40°C.
Decision Logic & Workflow
The following diagram illustrates the logical decision-making process for purifying this intermediate.
Caption: Logical workflow for converting crude oil to crystalline solid, emphasizing the loop to correct oiling out.
Frequently Asked Questions (FAQ)
Q: I don't have seeds. How do I start the first crystallization? A: This is the "Chicken and Egg" problem. To generate your first seeds:
-
Take a small aliquot (100 mg) of your pure oil.
-
Dissolve it in minimal MTBE or Diethyl Ether.
-
Place it in a vial, cover with perforated foil, and leave it in a fume hood to slowly evaporate over 2-3 days.
-
Alternatively, place the vial in a freezer (-20°C) and scratch the sides vigorously with a glass pipette every few hours. Once you get a single solid particle, use it to seed the main batch.
Q: Can I use Ethanol or Methanol? A: Generally, no . The hydroxyl group on the butyl chain makes the compound extremely soluble in alcohols. You will likely experience high yield loss (product staying in the mother liquor) unless you cool to very low temperatures, which promotes oiling out.
Q: The solid melts when I filter it. What is happening? A: The melting point of this intermediate is likely low (potentially 40-60°C). If your filter funnel is warm or if you wash with room-temperature solvent, you might redissolve or melt the crystals.
-
Fix: Chill the crystallization slurry to 0°C before filtration. Chill the wash solvent (Heptane) to 0°C. Use a chilled Büchner funnel if possible.
References
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 10: Crystallization). Link
-
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] (Discusses "Oiling Out" and Spinodal Decomposition). Link
-
PubChem. (2023).[2] Compound Summary: 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one. National Library of Medicine. Link
-
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley.[1][3] (Strategies for difficult-to-crystallize intermediates). Link
Sources
Technical Support Center: Hydroxybutyl Oxazolidinone Synthesis Optimization
Role: Senior Application Scientist Subject: Reaction Temperature Optimization & Troubleshooting Reference ID: KB-OXZ-T450
Core Directive: The Thermodynamic vs. Kinetic Balance
In the synthesis of hydroxybutyl oxazolidinones—whether for antibiotic pharmacophores (e.g., Linezolid analogs) or polymer crosslinkers—temperature is not merely a variable; it is the switch that dictates the reaction pathway.
You are likely operating via one of two primary synthetic routes. The thermal requirements for these are diametrically opposed:
-
The Thermodynamic Route (Amino Alcohol + Carbonate): Requires High T (>120°C) to drive equilibrium by removing byproducts (ethanol/methanol).
-
The Kinetic Route (Epoxide + Isocyanate): Requires Moderate T (70–100°C) to prevent thermodynamic sinks (isocyanurate trimerization).
This guide addresses the specific thermal failure modes of both pathways.
Critical Process Parameters (CPP) & Data
Comparison of Thermal Windows
| Parameter | Route A: Amino Alcohol + Diethyl Carbonate | Route B: Epoxide + Isocyanate |
| Target Temperature | 125°C – 135°C (Internal) | 80°C – 100°C |
| Primary Driver | Entropy: Must distill off Ethanol (bp 78°C) to shift equilibrium. | Catalyst Activation: Overcoming |
| Low T Failure | Stalled Intermediate: Formation of linear carbamate; no cyclization. | No Reaction: Epoxide remains unopened. |
| High T Failure | Oxidation/Color: Yellowing of amine; polymerization. | Trimerization: Isocyanate forms thermostable isocyanurates. |
| Monitoring | Distillate volume (theoretical EtOH removal). | IR Spectroscopy (Disappearance of -NCO peak at 2270 cm⁻¹). |
Troubleshooting Guides (Q&A Format)
Module A: The Amino Alcohol Route (Carbonylation)
Context: Reaction of 2-amino-1-butanol (or similar) with Diethyl Carbonate (DEC) using basic catalysts (e.g., K₂CO₃, NaOMe).
Q1: My reaction has stalled at ~60% conversion. I am refluxing at 90°C. Should I add more catalyst? Diagnosis: This is a thermodynamic trap , not a catalytic failure. Technical Explanation: The reaction proceeds in two steps: (1) Formation of the linear hydroxy-carbamate, and (2) Intramolecular cyclization. Step 2 is endothermic and entropically driven by the removal of ethanol. At 90°C, you are likely refluxing ethanol back into the pot, establishing an equilibrium that favors the linear intermediate. Solution:
-
Switch to Distillation: Replace the reflux condenser with a short-path distillation head (Vigreux column).
-
Increase Mantle Temp: You must achieve an internal temperature of 125–130°C .
-
Validate: The reaction is complete only when the theoretical volume of ethanol (2 equiv) has been collected in the receiver.
Q2: The product is forming, but it is dark brown/yellow. How do I prevent this discoloration? Diagnosis: Thermal oxidation of the amino-alcohol starting material. Technical Explanation: Amino alcohols are susceptible to oxidation at T > 120°C, leading to Schiff base formation and color bodies. Solution:
-
Inert Atmosphere: Sparge the reaction mixture with Nitrogen or Argon for 15 minutes before heating. Maintain a positive pressure blanket throughout.
-
Add Antioxidant: Trace amounts (0.1 wt%) of BHT (butylated hydroxytoluene) can scavenge radicals without interfering with the cyclization.
Module B: The Epoxide Route (Cycloaddition)
Context: Reaction of 1,2-epoxybutane (or glycidol derivatives) with isocyanates using Lewis Acid or Halide catalysts.
Q3: I see the product peak in HPLC, but my isolated yield is low due to a massive insoluble white precipitate. Diagnosis: Thermal runaway leading to Isocyanurate Trimerization . Technical Explanation: Isocyanates are thermodynamically prone to form stable six-membered rings (isocyanurates) consisting of three isocyanate units. The activation energy for this side reaction is higher than oxazolidinone formation. If your reaction temperature exceeds 110°C (or if local hot spots occur), the catalyst will preferentially drive trimerization. Solution:
-
Strict T-Control: Limit internal temperature to 85°C .
-
Slow Addition: Do not add the isocyanate all at once. Add it dropwise to the epoxide/catalyst mixture to keep the instantaneous concentration low.
-
Catalyst Selection: Switch to a high-selectivity catalyst like a Chromium(salphen) complex or a Deep Eutectic Solvent (DES) system, which suppresses trimerization even at 100°C [1, 2].
Q4: Can I use room temperature to avoid side reactions? Diagnosis: Kinetic trapping. Technical Explanation: While Chlorosulfonyl isocyanate (CSI) reacts at RT, standard alkyl/aryl isocyanates require thermal energy to overcome the steric hindrance of the epoxide ring opening. At 25°C, the reaction rate is effectively zero for standard catalysts. Solution: Minimum activation temperature is typically 70°C .
Visualizing the Control Strategy
Diagram 1: Reaction Pathway & Thermal Risks
This diagram illustrates the bifurcation point where temperature dictates whether you get the desired drug intermediate or waste polymer.
Caption: Path A represents the desired cycloaddition. Path B represents the irreversible formation of isocyanurate trimers triggered by excessive heat.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to diagnose low yields.
Caption: Decision matrix for diagnosing yield loss based on reaction route and physical observations.
Experimental Protocol: The Optimized Run
Protocol: Amino Alcohol Carbonylation (Thermodynamic Mode)
Best for: Scalable synthesis of N-hydroxybutyl oxazolidinones.
-
Setup: 3-neck round bottom flask, magnetic stir bar, Vigreux column (critical), distillation head, thermometer (immersed in fluid).
-
Charge:
-
1.0 eq 2-amino-1-butanol (or hydroxybutyl analog).
-
1.2 eq Diethyl Carbonate (DEC).
-
0.05 eq Potassium Carbonate (K₂CO₃) or NaOMe.
-
-
Phase 1 (Initiation): Heat to 100°C . The mixture will become homogeneous.
-
Phase 2 (Reaction): Ramp temperature to 125–130°C .
-
Observation: Ethanol will begin to distill (Head temp ~78°C).
-
Duration: 2–4 hours.[1]
-
-
Endpoint: When head temperature drops and internal T spikes (or theoretical EtOH volume collected), stop heating.
-
Workup: Cool to 60°C. Dilute with Ethyl Acetate. Wash with water to remove catalyst.
References
-
Singh, B. et al. (2025). Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES). Royal Society of Chemistry. Link
-
Breuer, T. (2021). Synthesis of oxazolidinones - a structural motif for high-performance polymers. RWTH Aachen University. Link
-
Scholz, K. et al. (1984).[1] Synthesis of 2-Oxazolidinone: 6-Amino-3,4-dimethyl-cis-3-cyclohexen-1-ol. Organic Syntheses, Coll. Vol. 7, p.368. Link
-
North, M. et al. (2016). Synthesis of Oxazolidinones from Epoxides and Isocyanates Catalysed by Aluminium Heteroscorpionate Complexes. ChemCatChem. Link
Sources
Removing residual solvents from 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one
Compound Focus: 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one Audience: Researchers, Process Chemists, and Drug Development Professionals
Application Scientist's Note: The Physics of Solvent Trapping
Removing residual solvents from 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one is notoriously difficult. To solve this, we must first understand the molecular causality of the retention.
This molecule possesses a terminal hydroxyl (-OH) group (a strong hydrogen-bond donor) and a highly polar oxazolidinone core (a strong hydrogen-bond acceptor). This dual functionality creates a dense, self-associating intermolecular network. When solvents like Ethyl Acetate (EtOAc), Dimethylformamide (DMF), or water are present, they intercalate into this network, causing severe negative deviations from Raoult’s Law (drastically lowering the solvent's effective vapor pressure).
Furthermore, as the solvent evaporates, the compound transitions into a highly viscous syrup. In this state, the diffusion coefficient of the remaining solvent molecules drops to near-zero. High vacuum only removes surface solvent; the internal solvent is kinetically trapped . To achieve 1[1], we must abandon brute-force vacuum drying and instead manipulate the physical state of the matrix using solvent swapping, co-evaporation, or lyophilization.
Troubleshooting Guides & FAQs
Q: Why does my product remain a viscous syrup with 5% EtOAc despite 48 hours on a high-vacuum pump? A: This is a classic case of kinetic trapping. The high viscosity of the oxazolidinone derivative prevents the EtOAc from diffusing to the surface to be vaporized. The Solution: You must break the viscosity. Dissolve the syrup in a minimal amount of a volatile, miscible solvent (like Dichloromethane), then slowly add an anti-solvent (like Heptane) to perform a solvent swap . Heptane does not participate in hydrogen bonding, which disrupts the internal network, lowers the viscosity, and physically sweeps the EtOAc away during rotary evaporation.
Q: Can I use a standard aqueous wash to remove high-boiling DMF from this compound? A: Absolutely not. While aqueous washing is the standard procedure for removing DMF from non-polar compounds[2], 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one is highly polar and exhibits significant water solubility. An aqueous wash will result in severe yield loss. The Solution: Utilize azeotropic distillation (co-evaporation) . Adding toluene to the crude mixture and evaporating under reduced pressure physically sweeps the DMF away without requiring an aqueous phase.
Q: My lyophilized product melted into a puddle inside the freeze-dryer. What went wrong? A: Lyophilization relies on sublimation, which requires the sample to remain completely frozen[3]. If your sample contained residual organic solvents (like methanol, EtOAc, or acetonitrile), these solvents act as cryoprotectants, causing freezing point depression . The eutectic point of the mixture dropped below the operating temperature of your freeze-dryer, causing the matrix to melt, bump, and trap water[4]. The Solution: Always remove volatile organics via rotary evaporation before freezing the aqueous solution. Ensure the aqueous dilution is high enough to maintain a solid ice matrix during sublimation.
Quantitative Data: ICH Q3C Limits & Solvent Properties
To ensure patient safety and regulatory compliance, residual solvents must be reduced below specific Permitted Daily Exposure (PDE) limits[1].
| Solvent to Remove | ICH Q3C Class | Limit (ppm) | Boiling Point (°C) | Recommended Removal Strategy |
| Dimethylformamide (DMF) | Class 2 | 880 | 153.0 | Toluene Co-evaporation |
| Dichloromethane (DCM) | Class 2 | 600 | 39.6 | Solvent Swap (Heptane) |
| Methanol (MeOH) | Class 2 | 3000 | 64.7 | Lyophilization |
| Ethyl Acetate (EtOAc) | Class 3 | 5000 | 77.1 | Solvent Swap (Heptane) |
| Dimethyl Sulfoxide (DMSO) | Class 3 | 5000 | 189.0 | Lyophilization |
Experimental Workflows
Decision tree for residual solvent removal from 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one.
Self-Validating Experimental Protocols
Protocol A: Toluene Co-evaporation for DMF Removal
Mechanism: Toluene acts as a carrier gas within the liquid phase, physically sweeping the high-boiling DMF out of the oxazolidinone matrix at temperatures far below DMF's boiling point.
-
Dilution: Transfer the crude 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one (containing DMF) into a large round-bottom flask. Add Toluene at a 5:1 volume ratio relative to the estimated DMF volume.
-
Evaporation: Attach to a rotary evaporator. Set the water bath to 50°C and gradually reduce the pressure to 20-30 mbar.
-
Cycle Repeat: Once the solvent ceases to condense, break the vacuum and add another portion of Toluene (3:1 ratio). Repeat the evaporation step.
-
Validation Check (Self-Validating Step): Weigh the flask after the second cycle. Perform a third cycle with Toluene. Re-weigh the flask. If the mass difference between cycle 2 and cycle 3 is < 0.5%, the DMF has been successfully depleted.
-
Final Polish: Apply high vacuum (oil pump, <1 mbar) at 40°C for 4 hours to remove residual Toluene (Class 2 solvent, 890 ppm limit).
Protocol B: Lyophilization of Viscous Oxazolidinones (Water/DMSO Removal)
Mechanism: By freezing the compound in a water matrix, we force the oxazolidinone out of its viscous liquid state into a rigid, porous solid. The solvent is then removed via sublimation, bypassing the diffusion limits of the liquid phase[3].
-
Pre-treatment: Ensure all volatile organics (DCM, EtOAc) are completely removed via rotary evaporation to prevent freezing point depression[4].
-
Matrix Formation: Dissolve the viscous crude product in HPLC-grade water. If the compound resists dissolution, add up to 5% tert-butanol (which sublimes easily and aids solubility).
-
Shell Freezing: Rotate the flask in a dry ice/acetone bath (-78°C) to freeze the solution onto the walls of the flask. This maximizes the surface area for sublimation.
-
Sublimation: Immediately attach the frozen flask to the lyophilizer. Ensure the system pressure drops below 0.1 mbar within 5 minutes.
-
Validation Check (Self-Validating Step): Monitor the flask temperature. The sublimation process is endothermic, keeping the flask cold (frost on the outside). Once the frost disappears and the flask reaches room temperature, primary drying is complete. Leave on the manifold for an additional 12 hours for secondary drying to remove tightly hydrogen-bonded water molecules.
References
-
Impurities: Guideline for Residual Solvents Q3C(R8) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
How to evaporate high boiling solvents from the reaction mixture Source: ResearchGate URL:[Link]
-
Lyophilizer Standard Operating Procedures Source: Crawford Lab, Yale University URL:[Link]
-
How to avoid residual solvent when drying reverse phase HPLC fractions Source: European Pharmaceutical Review URL:[Link]
Sources
Technical Support Center: Preventing Hydrolysis of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one
Executive Summary
3-(4-hydroxybutyl)-1,3-oxazolidin-2-one is a cyclic carbamate (2-oxazolidinone) derivative. While oxazolidinones possess greater hydrolytic stability than their acyclic carbamate counterparts, they are thermodynamically unstable in aqueous media, particularly under alkaline conditions (pH > 8.0) .
The primary degradation pathway is base-catalyzed nucleophilic attack at the carbonyl carbon (C2), leading to ring opening and irreversible decarboxylation. This guide provides the mechanistic basis for this failure mode and actionable protocols to ensure compound integrity during experimental workflows.
Mechanism of Failure: Base-Catalyzed Hydrolysis
To prevent degradation, one must understand the "invisible" reaction occurring in the test tube. The oxazolidinone ring is strained relative to an open chain. Hydroxide ions (
The Cascade:
-
Nucleophilic Attack:
attacks C2, forming a tetrahedral intermediate. -
Ring Opening: The ring oxygen (O1) is a better leaving group than the nitrogen (N3) due to the resonance stabilization of the resulting carbamate anion.
-
Decarboxylation: The resulting carbamic acid intermediate is unstable and rapidly loses
, yielding the secondary amine degradation product: 4-[(2-hydroxyethyl)amino]butan-1-ol .
Visualization: Hydrolysis Pathway
Troubleshooting & FAQs
Q1: What is the safe pH range for this molecule?
Recommendation: pH 4.0 – 7.0 .
-
Why: The reaction rate of hydrolysis is directly proportional to
. At pH 7, the concentration of hydroxide is M. At pH 9, it increases 100-fold to M, significantly accelerating ring opening. -
Acid Stability: Oxazolidinones are generally stable in mild acid (pH 2-4). Protonation of the carbonyl oxygen can catalyze hydrolysis, but this pathway usually requires heat and strong acid (e.g., 1N HCl at 80°C).
Q2: Which buffers should I use?
Recommendation: Phosphate (pH 6.0-7.0) , Citrate (pH 4.0-6.0) , or Acetate (pH 4.0-5.0) .
-
Avoid: Carbonate or Borate buffers (naturally high pH).
-
Caution: Avoid high concentrations of nucleophilic buffers (e.g., Tris) at elevated temperatures, although steric hindrance usually prevents Tris from attacking the carbamate directly compared to esters.
Q3: Can I store stock solutions in water?
Recommendation: No.
-
Protocol: Prepare stock solutions in DMSO (Dimethyl Sulfoxide) or anhydrous Acetonitrile . These aprotic solvents prevent hydrolysis.
-
Storage: Store DMSO stocks at -20°C. Dilute into aqueous media immediately before use.
Q4: I see a new peak in my LC-MS at [M-26]. What is it?
Diagnosis: This is likely the hydrolysis product .
-
Math:
-
Parent MW: 159.18 Da
-
Hydrolysis (+
): +18 Da -
Decarboxylation (-
): -44 Da -
Net Change: -26 Da (MW ~133.2)
-
-
Action: Check the pH of your mobile phase and sample diluent. Ensure autosampler temperature is set to 4°C.
Experimental Protocols
Protocol A: Preparation of Stable Assay Solutions
Objective: To introduce the compound into aqueous media for biological assays without inducing immediate degradation.
| Step | Action | Technical Rationale |
| 1 | Dissolve compound in 100% DMSO to 100x target concentration. | Aprotic environment prevents initiation of hydrolysis. |
| 2 | Prepare Assay Buffer: PBS adjusted to pH 7.0 or 10mM Citrate pH 5.5 . | Neutral/mildly acidic pH minimizes |
| 3 | Rapid Dilution: Spike 10 µL of DMSO stock into 990 µL of Assay Buffer. | Minimizes mixing time; keeps DMSO < 1% (tolerable for most assays). |
| 4 | Temperature Control: Keep solution on ice (4°C) until incubation starts. | Reduces kinetic energy, slowing any potential hydrolysis rate. |
Protocol B: Forced Degradation (Stability Validation)
Objective: To confirm the specific stability profile of your batch and identify the degradation marker.
-
Preparation: Prepare a 1 mg/mL solution in 0.1 M NaOH (Base Stress) and 0.1 M HCl (Acid Stress).
-
Incubation: Heat at 60°C for 1 hour .
-
Neutralization: Quench Base sample with equal vol. 0.1 M HCl; Quench Acid sample with 0.1 M NaOH.
-
Analysis: Inject onto HPLC/LC-MS immediately.
-
Expectation: The Base stress sample should show significant conversion to the amine (MW 133). The Acid sample should remain largely intact relative to the Base sample.
-
Data Summary: Stability Factors
| Parameter | Condition | Stability Risk | Recommendation |
| pH | > 8.0 | CRITICAL | Adjust to pH 5.0 - 7.0 immediately. |
| pH | < 2.0 | Moderate | Avoid prolonged exposure to strong acids + heat. |
| Temperature | > 37°C | High | Limit exposure time; use cooled autosamplers. |
| Solvent | 100% Water | Moderate (Time-dependent) | Use DMSO stocks; prepare fresh aqueous dilutions. |
| Nucleophiles | Amines/Thiols | Low | Oxazolidinones are relatively resistant to aminolysis compared to esters. |
References
-
Bratulescu, G. (2007).[1] Synthesis of oxazolidin-2-ones derivatives. Synthesis, 3111-3112.[1] (Discusses synthetic stability and formation conditions).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 43509870, 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one. Retrieved from [Link].
-
Organic Chemistry Portal. (2023). Oxazolidinone Synthesis and Properties. Retrieved from [Link].
Sources
Technical Support Center: Strategies for Scaling Up 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one Production
Welcome to the Technical Support Center for the production of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis and scale-up of this important oxazolidinone derivative. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your production process.
Introduction
3-(4-hydroxybutyl)-1,3-oxazolidin-2-one is a valuable building block in medicinal chemistry and materials science. The successful and efficient synthesis of this compound is crucial for advancing research and development in these fields. This guide will focus on the common and scalable synthetic route from 4-aminobutanol and diethyl carbonate, addressing potential challenges from laboratory scale to pilot plant production.
Frequently Asked Questions (FAQs)
Here are some common questions encountered during the synthesis of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one:
Q1: What is the most common and scalable method for synthesizing 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one?
A1: The reaction of 4-aminobutanol with diethyl carbonate is a widely used and scalable method. This process involves a cyclization reaction, typically catalyzed by a base, to form the oxazolidinone ring. It is favored for its use of relatively low-cost and less hazardous starting materials compared to methods involving phosgene or its derivatives.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields can stem from several factors. Key areas to investigate include:
-
Incomplete reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.
-
Suboptimal reaction temperature: The cyclization requires heating, but excessive temperatures can lead to side reactions and degradation of the product.
-
Inefficient catalyst: The choice and concentration of the base catalyst are critical.
-
Product loss during workup and purification: The water solubility of the product can lead to losses during aqueous workup.
Q3: I am observing a significant amount of a byproduct. What could it be?
A3: A common byproduct is the formation of a carbamate intermediate that has not cyclized. Polymeric materials can also form, especially at higher temperatures. It is also possible to form bis-oxazolidinone structures if impurities are present in the starting materials.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable solvent system, such as ethyl acetate/hexane or dichloromethane/methanol, can be used to separate the starting materials from the product. The spots can be visualized using a suitable stain, such as potassium permanganate, as the product may not be UV active.
Q5: What is the best method for purifying the final product?
A5: The purification method will depend on the scale of the reaction and the nature of the impurities. For laboratory-scale synthesis, column chromatography on silica gel is often effective. For larger-scale production, distillation or recrystallization may be more practical.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one.
Problem 1: Low or No Product Formation
Symptoms:
-
TLC or HPLC analysis shows mostly unreacted starting materials.
-
The isolated yield is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Insufficient Reaction Temperature | The cyclization reaction typically requires elevated temperatures to proceed at a reasonable rate. Ensure your reaction is heated to the appropriate temperature, generally between 100-140 °C. Use a calibrated thermometer to monitor the internal reaction temperature. |
| Ineffective Catalyst | The choice of base catalyst is crucial. While sodium methoxide is commonly used, other bases like potassium carbonate or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can also be effective. Ensure the catalyst is not old or deactivated. The amount of catalyst may also need to be optimized. |
| Poor Quality Reagents | The purity of 4-aminobutanol and diethyl carbonate is important. Impurities can interfere with the reaction. Use freshly distilled or high-purity reagents. |
| Presence of Water | The reaction should be carried out under anhydrous conditions, as water can hydrolyze the diethyl carbonate and interfere with the catalyst. Ensure all glassware is thoroughly dried and use anhydrous solvents if applicable. |
Problem 2: Formation of Significant Byproducts
Symptoms:
-
TLC or NMR analysis shows the presence of one or more significant impurities in the crude product.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Formation of Uncyclized Carbamate Intermediate | This can occur if the reaction is not heated for a sufficient amount of time or at a high enough temperature. Increase the reaction time and/or temperature and monitor for the disappearance of the intermediate by TLC. |
| Polymerization | High reaction temperatures can sometimes lead to the formation of polymeric byproducts. Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal side product formation. |
| Reaction with the Hydroxyl Group | The free hydroxyl group on the butyl chain could potentially react. While less likely under these conditions, if suspected, consider protecting the hydroxyl group before the cyclization reaction, followed by deprotection. |
Problem 3: Difficulties in Product Purification
Symptoms:
-
The product is difficult to separate from starting materials or byproducts by column chromatography.
-
Significant product loss occurs during aqueous workup.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Co-elution of Product and Impurities | The polarity of the product and some impurities may be similar. Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. |
| Product Solubility in Water | The hydroxyl group makes the product somewhat water-soluble. To minimize losses during aqueous workup, saturate the aqueous layer with sodium chloride (brine) before extraction with an organic solvent. Use multiple extractions with a suitable solvent like dichloromethane or ethyl acetate. |
| Oily Product | The product may be an oil, making crystallization difficult. If a solid product is desired for easier handling, try different crystallization solvents or solvent mixtures. Seeding with a small crystal of the product can sometimes induce crystallization. |
Experimental Protocol: Synthesis of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one
This protocol is adapted from a general procedure for the synthesis of 2-oxazolidinones and should be optimized for your specific laboratory conditions and scale.
Materials:
-
4-Aminobutanol
-
Diethyl carbonate
-
Sodium methoxide (or other suitable base)
-
Anhydrous Toluene (or other suitable high-boiling solvent)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Distillation apparatus
-
Magnetic stirrer and heat plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminobutanol (1.0 eq), diethyl carbonate (1.2-1.5 eq), and a catalytic amount of sodium methoxide (e.g., 0.05 eq). Anhydrous toluene can be used as a solvent to aid in heat transfer and azeotropically remove the ethanol byproduct.
-
Reaction: Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring. The progress of the reaction can be monitored by observing the distillation of ethanol. The reaction is typically complete within 4-8 hours. Alternatively, monitor the disappearance of the starting material by TLC.
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer with brine to remove any water-soluble impurities and unreacted starting material.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 100%).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one as a viscous oil or a low-melting solid.
-
Characterization:
-
¹H NMR (CDCl₃): δ (ppm) 4.35 (t, 2H), 3.65 (t, 2H), 3.50 (t, 2H), 3.30 (t, 2H), 1.70-1.60 (m, 4H).
-
¹³C NMR (CDCl₃): δ (ppm) 159.5, 62.5, 61.5, 45.0, 42.0, 29.5, 25.0.
-
IR (neat): ν (cm⁻¹) 3400 (br, O-H), 2940, 2870 (C-H), 1740 (C=O, urethane).
Visualizing the Workflow
Synthesis Workflow
Caption: A typical workflow for the synthesis and purification of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting low yields in the synthesis.
References
-
Organic Syntheses, Coll. Vol. 8, p.339 (1993); Vol. 67, p.1 (1989).
-
Bratulescu, G. (2007). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Synthesis, 2007(19), 3111-3112.
-
Toda, A., et al. (2006). Preparation of Cyclic Urethanes from Amino Alcohols and Carbon Dioxide Using Ionic Liquid Catalysts with Alkali Metal Promoters. Molecules, 11(10), 833-843.
-
Organic Chemistry Portal. Oxazolidinone synthesis.
-
PubChem. 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one.
Validation & Comparative
Comparing reactivity of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one vs. 3-(2-hydroxyethyl) analogs
Executive Summary
N-(hydroxyalkyl)oxazolidinones are versatile building blocks in the synthesis of polyurethanes, chiral auxiliaries, and pharmaceutical intermediates. However, the exact length of the N-linked hydroxyalkyl tether fundamentally alters the molecule's reactivity profile. This guide provides an in-depth comparative analysis of 3-(2-hydroxyethyl)-1,3-oxazolidin-2-one (HEO) and 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one (HBO) , focusing on their distinct intramolecular side reactions, thermodynamic stability, and catalytic degradation pathways.
Mechanistic Divergence: The Role of Tether Length
The reactivity of these analogs is governed by the spatial relationship between the terminal hydroxyl group and the electrophilic centers of the oxazolidinone ring.
3-(2-Hydroxyethyl)-1,3-oxazolidin-2-one (HEO) Dynamics
HEO features a two-carbon tether, placing the terminal hydroxyl group in close proximity to the oxazolidinone carbonyl. This structural arrangement makes HEO highly susceptible to acid-catalyzed ring-opening and subsequent condensation. Under Lewis acid catalysis, HEO exists in an equilibrium mixture with diethanolamine and carbon dioxide. The diethanolamine intermediate rapidly condenses to form dihydroxyethyl piperazine (DiHEP)[1](). Furthermore, during transurethanization reactions, the 2-hydroxyethyl moiety can undergo back-biting to form thermodynamically stable ethylene carbonate[2]().
Caption: Acid-catalyzed conversion of HEO to DiHEP via ring opening and decarboxylation.
3-(4-Hydroxybutyl)-1,3-oxazolidin-2-one (HBO) Dynamics
HBO features a four-carbon tether. The extended chain prevents the formation of 5-membered cyclic carbonates. Instead, the 4-hydroxybutyl group is highly susceptible to a different form of intramolecular etherification. Under thermal or catalytic stress, the terminal hydroxyl group attacks the alkyl chain, resulting in a back-biting cyclization that yields tetrahydrofuran (THF) and residual oxazolidinone/urea derivatives[2]().
Caption: Intramolecular back-biting of HBO yielding thermodynamically stable tetrahydrofuran.
Quantitative Reactivity Profiles
To aid in synthetic planning, the following table summarizes the comparative reactivity metrics of both analogs under standard catalytic conditions.
| Property / Reactivity Metric | 3-(2-Hydroxyethyl) Analog (HEO) | 3-(4-Hydroxybutyl) Analog (HBO) |
| Tether Length | 2 Carbons | 4 Carbons |
| Primary Intramolecular Byproduct | Ethylene Carbonate (Base) | Tetrahydrofuran (THF) (Thermal/Base) |
| Acid-Catalyzed Degradation | High (Forms DiHEP & CO₂) | Moderate (Slower ring-opening kinetics) |
| Steric Hindrance at Nitrogen | Low | Moderate |
| Suitability for Polycondensation | Poor (High back-biting to cyclic carbonates) | Poor (High back-biting to THF) |
Validation Workflows & Experimental Protocols
To objectively assess the reactivity and degradation pathways of these molecules, the following self-validating experimental protocols are designed for laboratory execution.
Protocol A: Acid-Catalyzed Conversion of HEO to DiHEP
This protocol isolates the acid-catalyzed ring-opening mechanism unique to the 2-hydroxyethyl tether[1]().
-
Step 1 (Setup): Equip a 100 mL round-bottom flask with a reflux condenser, a magnetic stirrer, and a continuous CO₂ trap (e.g., a bubbler containing barium hydroxide solution).
-
Step 2 (Reactants): Add 50 mmol of HEO and 5 mol% Yttrium triflate (Y(OTf)₃) to the flask.
-
Causality: Yttrium triflate is selected as a Lewis acid because it effectively activates the oxazolidinone ring for decarboxylation without irreversibly coordinating and trapping the resulting diethanolamine intermediate, thereby allowing the subsequent condensation to proceed.
-
-
Step 3 (Reaction): Heat the mixture to 180 °C for 25 hours under an inert argon atmosphere.
-
Step 4 (Self-Validation System):
-
Chemical Validation: The precipitation of barium carbonate in the bubbler serves as a real-time visual confirmation of the decarboxylation step.
-
Analytical Validation: Withdraw 0.1 mL aliquots every 5 hours. Spike with mesitylene as an internal standard and analyze via ¹H NMR to quantify the consumption of HEO and the selective formation of DiHEP.
-
Protocol B: Thermal Back-Biting Assessment of HBO
This protocol forces the intramolecular etherification of the 4-hydroxybutyl chain to quantify THF generation[2]().
-
Step 1 (Setup): Assemble a short-path distillation apparatus. Attach a receiving flask submerged in an ice-water bath to capture highly volatile byproducts.
-
Step 2 (Reactants): Load 50 mmol of HBO and 2 mol% potassium carbonate (K₂CO₃) into the distillation pot.
-
Causality: The base catalyst initiates the nucleophilic attack of the terminal hydroxyl oxygen. Performing the reaction under distillation conditions continuously removes the volatile THF, driving the Le Chatelier equilibrium forward and forcing the back-biting reaction to completion.
-
-
Step 3 (Reaction): Heat the mixture to 150 °C under reduced pressure (10 mbar) for 4 hours.
-
Step 4 (Self-Validation System):
-
Mass Balance: Weigh the chilled distillate and the residual solids in the pot to ensure a closed mass balance.
-
Analytical Validation: Analyze the chilled distillate via GC-MS. The exclusive presence of a peak at m/z 72 confirms the 1,4-back-biting mechanism yielding THF, distinguishing it from intermolecular cross-linking pathways.
-
References
- Source: Google Patents (WO2014039551A1)
- Non-Isocyanate Aliphatic–Aromatic Poly(carbonate-urethane)
Sources
A Senior Application Scientist's Guide to the Analytical Characterization of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one
This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one. We will explore its anticipated electron ionization fragmentation patterns and objectively compare its performance against alternative analytical methodologies, supported by established principles and data from related compounds.
Introduction: The Analytical Imperative for Novel Oxazolidinones
The oxazolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of a class of synthetic antibiotics effective against multidrug-resistant Gram-positive bacteria.[1][2] The synthesis of novel derivatives, such as 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one, necessitates robust analytical methods for unequivocal structure confirmation, purity assessment, and metabolic studies. The choice of analytical technique is critical, dictating the quality and depth of information obtained. This guide focuses on Gas Chromatography-Mass Spectrometry (GC-MS) as a primary tool for characterization, while also providing a comparative framework with other powerful techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
GC-MS Characterization: A Deep Dive into Fragmentation Behavior
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3] For 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one, derivatization of the hydroxyl group (e.g., silylation) may be required to improve volatility and thermal stability, though direct analysis is often possible. The core of GC-MS analysis lies in the reproducible fragmentation patterns generated by Electron Ionization (EI), which acts as a molecular fingerprint.[4][5]
Predicted Electron Ionization (EI) Fragmentation of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one
The primary fragmentation events are anticipated to involve:
-
Alpha-Cleavage: The bonds adjacent to the nitrogen and oxygen atoms are prone to cleavage. Fission of the C-N bond of the butyl chain is a highly probable event.
-
Ring Fragmentation: The oxazolidinone ring itself can undergo characteristic cleavages, often involving the loss of CO2 or other small neutral molecules.
-
McLafferty Rearrangement: The presence of a carbonyl group and a sufficiently long alkyl chain (the hydroxybutyl group) creates the possibility of a McLafferty rearrangement, leading to a characteristic neutral loss.
-
Cleavage of the Butyl Chain: The alkyl side chain will likely fragment, producing a series of ions separated by 14 amu (CH2).[8][9]
Below is a diagram illustrating the predicted major fragmentation pathways.
Caption: Predicted major EI fragmentation pathways for 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one.
Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum
| m/z | Proposed Ion Structure/Origin | Rationale |
| 159 | [C7H13NO3]+• | Molecular Ion (M+•) |
| 115 | [M - C2H4O]+• | Loss of ethylene oxide from the ring or side chain rearrangement |
| 102 | [M - C4H9•]+ | Alpha-cleavage, loss of the butyl radical from the side chain |
| 87 | [C4H7NO]+• | Ring fragment after side chain cleavage |
| 72 | [C4H8O]+• | Fragment from the hydroxybutyl side chain |
| 57 | [C4H9]+ | Butyl cation from side chain cleavage |
| 44 | [C2H4O]+• | Fragment corresponding to ethylene oxide |
Comparison with Alternative Analytical Techniques
While GC-MS is a robust method, a comprehensive characterization often involves complementary techniques. The choice depends on the specific analytical question, be it routine quality control, structural elucidation of an unknown, or quantitative analysis in a complex matrix.[2]
Caption: Workflow showing complementary use of analytical techniques.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC is the dominant technique for the analysis of many oxazolidinone antibiotics, especially in biological matrices.[1][2] Coupling HPLC with tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity, making it the gold standard for quantitative analysis.[10][11][12]
-
Expertise & Experience: Unlike GC-MS, HPLC-MS avoids high temperatures, making it ideal for thermally labile compounds. For our target molecule, the free hydroxyl group imparts polarity, making it well-suited for reverse-phase HPLC.[13] Electrospray ionization (ESI), a "soft" ionization technique, would likely produce a strong protonated molecule [M+H]+ at m/z 160, which can then be fragmented in a controlled manner (CID) to yield structurally significant daughter ions.[14] This is particularly advantageous for quantitative studies where preserving the molecular ion is crucial.[11][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. While MS techniques provide information on molecular weight and fragmentation, NMR defines the precise connectivity of atoms. For a novel compound like 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one, 1H and 13C NMR are indispensable for confirming the synthesized structure.[16][17]
-
Expertise & Experience: 1H NMR would confirm the presence and splitting patterns of the protons on the butyl chain and the oxazolidinone ring. 13C NMR would identify the number of unique carbon environments, including the characteristic carbonyl carbon of the oxazolidinone ring. 2D NMR techniques (like COSY and HMBC) would be used to establish the complete bonding framework.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[18][19] It serves as an excellent preliminary check to confirm the success of a synthesis.
-
Expertise & Experience: For our target molecule, the FTIR spectrum would be expected to show characteristic absorption bands for the N-C=O (carbamate) group of the oxazolidinone ring (typically around 1750 cm-1) and a broad O-H stretching band for the terminal alcohol group (around 3300-3500 cm-1).[20][21]
Table 2: Comparison of Analytical Techniques
| Feature | GC-MS (EI) | HPLC-MS/MS (ESI) | NMR Spectroscopy | FTIR Spectroscopy |
| Principle | Separation by boiling point, fragmentation by electron beam | Separation by polarity, soft ionization | Nuclear spin in a magnetic field | Infrared light absorption by molecular vibrations |
| Structural Info | Molecular weight, fragmentation pattern (fingerprint) | Molecular weight, controlled fragmentation | Definitive atomic connectivity | Functional groups present |
| Sensitivity | High (ng-pg) | Very High (pg-fg) | Low (mg-µg) | Moderate (µg) |
| Sample Req. | Volatile, thermally stable (or derivatized) | Soluble, suitable for liquid phase | Soluble in deuterated solvent | Solid or liquid |
| Primary Use | Identification, screening of volatile compounds | Quantification, analysis of non-volatile/labile compounds | Unambiguous structure elucidation | Functional group identification |
| Trustworthiness | High confidence via library matching and fragmentation | High confidence for quantification and targeted analysis | Gold standard for structure | High confidence for functional group presence |
Experimental Protocols
Protocol 1: GC-MS Analysis
-
Rationale: This protocol is designed to provide optimal separation and clear fragmentation for a moderately polar compound. The temperature program is designed to elute the analyte in a reasonable time with good peak shape. A standard 70 eV electron energy is used to generate reproducible fragmentation patterns that could be compared to future library entries.[3]
-
Sample Preparation: Dissolve 1 mg of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one in 1 mL of methanol or ethyl acetate.
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Split/splitless injector, operated in split mode (e.g., 20:1) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
Protocol 2: Comparative HPLC-MS/MS Analysis
-
Rationale: This method uses a C18 column, standard for reverse-phase chromatography of polar to moderately non-polar compounds. A gradient elution ensures that compounds with a range of polarities can be analyzed effectively. ESI in positive mode is chosen as it readily protonates the nitrogen atom in the oxazolidinone ring.[11][12][15]
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 acetonitrile:water.
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Full scan to find the [M+H]+ ion, followed by a product ion scan of m/z 160 to determine fragmentation.
Conclusion and Authoritative Recommendation
For the initial identification and purity assessment of a newly synthesized batch of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one, GC-MS provides an excellent balance of speed, sensitivity, and structural information through its unique fragmentation fingerprint. Its established libraries and reproducible ionization make it a trustworthy tool for routine analysis, assuming the compound exhibits sufficient volatility and thermal stability.
However, for unequivocal structural confirmation, NMR spectroscopy is non-negotiable . It is the only technique that can definitively prove the atomic connectivity of the molecule. For high-sensitivity quantitative studies, particularly in complex biological matrices, HPLC-MS/MS is the superior choice . Its soft ionization preserves the molecular ion for targeted fragmentation, and the liquid-phase separation is better suited for polar, non-volatile molecules. FTIR remains a valuable, rapid technique for confirming the presence of key functional groups post-synthesis.
Ultimately, a multi-faceted approach, leveraging the strengths of each of these techniques, constitutes a self-validating system that ensures the highest degree of scientific integrity in the characterization of novel chemical entities.
References
- Mass spectra of alpha-amino acid oxazolidinones.
- An In-Depth Technical Guide to the Mass Spectrometry of 3-Amino-2-oxazolidinone-d4. Benchchem.
- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI.
- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects.
- Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives.
- Chemical structure analysis of the oxazolidine derivatives by FTIR...
- SYNTHESIS AND ANTIMICROBIAL STUDIES OF OXAZOLIDINONE DERIVATIVES. International Journal of Pharmaceutical Sciences Review and Research.
- FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques.
- Separation of Oxazolidine-2,5-dione on Newcrom R1 HPLC column. SIELC Technologies.
- LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring.
- A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermedi
- LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. Dovepress.
- FTIR Spectrum of C 9 H 8 N 2 O 3 , oxazolidinone ligand (L.
- Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review.
- LC-MS/MS Method for Simultaneous Determin
- Supporting Information Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to arom
- Electron ioniz
- MS Section 5.2.1.2. Whitman College.
- Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. ScienceDirect.
- Electron impact ion fragmentation pathways of peracetylated C-glycoside ketones derived from cyclic 1,3-diketones.
- Mass Spectrometry - Fragmentation P
- Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing.
- CHAPTER 2 Fragmentation and Interpret
Sources
- 1. mdpi.com [mdpi.com]
- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. MS Section 5.2.1.2 [people.whitman.edu]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Mass spectra of alpha-amino acid oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electron impact ion fragmentation pathways of peracetylated C-glycoside ketones derived from cyclic 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. whitman.edu [whitman.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Separation of Oxazolidine-2,5-dione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Validating the structure of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one using 2D NMR
Executive Summary
In pharmaceutical and polymer intermediate synthesis, 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one presents a classic structural ambiguity challenge. While Mass Spectrometry (MS) confirms the molecular weight (
This guide outlines a definitive validation protocol using 2D NMR (HSQC, HMBC, COSY) . Unlike 1D NMR, which suffers from severe signal overlap in the
The Ambiguity Challenge: Why 1D NMR is Insufficient
The core structural challenge lies in the "Methylene Cluster." The molecule contains four distinct methylene (
| Feature | 1D | Consequence |
| Spectral Region | Signals for Ring | |
| Connectivity | Scalar coupling ( | Cannot definitively prove the butyl chain is attached to Nitrogen (N3) vs. Oxygen (O1). |
| Impurity Detection | Integration errors | Ring-opened impurities (amino-alcohols) are buried under the main peak cluster. |
Comparative Analysis: Selecting the Right Tool
The following table compares the efficacy of analytical techniques for validating this specific oxazolidinone derivative.
| Technique | Structural Insight | Specificity | Suitability for QC |
| LC-MS/MS | Molecular Weight ( | Low (Cannot distinguish isomers) | High (Purity only) |
| 1D | Functional Groups | Medium (Ambiguous integration) | Medium (Quick check) |
| 2D NMR (HSQC/HMBC) | Atomic Connectivity | High (Definitive proof of structure) | Best (Validation) |
Experimental Protocol
Sample Preparation:
-
Solvent: DMSO-
is recommended over . The hydroxyl proton ( ) is exchangeable; in DMSO, it often appears as a distinct triplet, aiding in end-group identification. -
Concentration:
mg in mL solvent. -
Temperature:
K.
Acquisition Parameters (600 MHz equiv.):
-
1D
H: 16 scans, pulse, . -
2D
H- C HSQC: Multiplicity-edited (distinguishes from ). -
2D
H- C HMBC: Optimized for long-range coupling ( Hz). Critical for N-C bond verification.[1] -
2D
H- H COSY: Gradient-selected for chain tracing.
Structural Elucidation Logic
Step 1: Deconvolution via HSQC
The HSQC spectrum correlates protons directly to their attached carbons. This resolves the
-
Ring
(O-CH2): Most downfield carbon ( ppm) and proton ( ppm). -
Chain
(HO-CH2): Distinct carbon (~ ppm) but protons shift depending on concentration. -
Ring
(N-CH2): Carbon ~ ppm.[2] -
Chain
(N-CH2): Carbon ~ ppm.
Step 2: Establishing the "Anchor" (HMBC)
This is the critical validation step. We must prove the butyl chain is attached to
-
Target Correlation: Look for a cross-peak between the Chain
protons and the Ring Carbonyl ( ). -
Differentiation: If the chain were on
(unlikely chemically, but possible in degradation), the chemical shift of would be significantly further downfield (> ppm).
Step 3: Tracing the Chain (COSY)
-
This confirms the integrity of the 4-carbon linker and ensures no branching (iso-butyl) occurred.
Data Summary: Predicted Chemical Shifts & Correlations
Note: Values are representative for DMSO-
| Position | Atom | Key HMBC Correlations ( | ||
| 2 | - | |||
| 4 | ||||
| 5 | ||||
| 1' | ||||
| 2' | ||||
| 3' | ||||
| 4' |
Visualizations
Diagram 1: The Validation Workflow
This flowchart illustrates the decision-making process for an Application Scientist when validating this structure.
Caption: Figure 1. Step-by-step NMR workflow for resolving structural ambiguity in oxazolidinone derivatives.
Diagram 2: HMBC Connectivity Logic
This diagram visualizes the specific long-range correlations required to prove the structure.
Caption: Figure 2. Critical HMBC correlations. The correlation from H-C1' to C2 (Carbonyl) confirms the chain is attached to the Nitrogen.
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
-
Singh, G., et al. (2010). "Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy." Journal of Pharmaceutical Sciences. (Validates hydrolysis pathways and ring stability).
- Bax, A., & Summers, M. F. (1986). "1H and 13C Assignments from Sensitivity-Enhanced Detection of Heteronuclear Multiple-Bond Connectivity by 2D Multiple Quantum NMR." Journal of the American Chemical Society.
Sources
Thermal analysis (TGA/DSC) of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one vs. standard oxazolidinones
The following guide provides an in-depth technical comparison of the thermal properties of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one (a functionalized N-alkyl oxazolidinone) versus standard oxazolidinones (specifically the parent 2-oxazolidinone and common alkyl derivatives).
This content is structured for researchers in polymer science and medicinal chemistry, focusing on the critical thermal parameters that dictate processing windows and stability.
Executive Summary & Chemical Context[1][2][3][4][5]
3-(4-hydroxybutyl)-1,3-oxazolidin-2-one represents a specific subclass of "functionalized monomers." Unlike the parent 2-oxazolidinone (a high-melting crystalline solid), the introduction of the N-hydroxybutyl chain disrupts the intermolecular hydrogen bonding of the carbamate group while introducing a new primary hydroxyl handle.
This structural modification fundamentally alters the thermal profile:
-
Standard Oxazolidinone (Parent): High crystallinity, sharp melting point (~89°C), single-step decomposition.
-
3-(4-hydroxybutyl) Derivative: Tendency towards lower melting points (often viscous liquid or low-melting solid), potential for glass transitions (
), and multi-stage thermal degradation (dehydration followed by ring scission).
This guide details the TGA/DSC protocols required to validate these properties.
Experimental Methodology (Self-Validating Protocol)
To ensure reproducible data, the following protocol synthesizes best practices for small-molecule organic thermal analysis.
Differential Scanning Calorimetry (DSC)[6][7]
-
Instrument: Heat-flux DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).
-
Atmosphere: Nitrogen (
) purge at 50 mL/min to prevent oxidative degradation during heating. -
Pan Configuration: Hermetically sealed aluminum pans with a pinhole (allows volatile release without pan deformation) vs. open pans (for oxidative stability). Recommendation: Pinhole lid to prevent pressure buildup from dehydration.
-
Protocol:
-
Equilibrate: -40°C (to capture low-temperature
). -
Ramp 1: 10°C/min to 150°C (erase thermal history/solvent effects).
-
Cool: 10°C/min to -40°C.
-
Ramp 2: 10°C/min to 300°C (measure
, , and decomposition onset).
-
Thermogravimetric Analysis (TGA)[6][8][9]
-
Instrument: Simultaneous TGA/DSC (e.g., Mettler Toledo TGA/DSC 3+).
-
Sample Mass: 5–10 mg (balances sensitivity with thermal lag).
-
Crucible: Alumina (
) 70 . -
Protocol:
-
Isotherm: 30°C for 5 min (stabilize balance).
-
Ramp: 10°C/min to 600°C.
-
Gas: Dynamic Nitrogen (40 mL/min) for pyrolysis profile; Air for oxidative stability.
-
Comparative Thermal Analysis: Results & Discussion
Phase Transitions (DSC Profile)[6]
The most distinct difference lies in the physical state. The parent 2-oxazolidinone relies on strong N-H···O=C hydrogen bonding between rings to maintain a crystal lattice. The N-substitution in the hydroxybutyl derivative removes the N-H donor, relying solely on the tail's -OH group for cohesion.
| Feature | Standard (2-Oxazolidinone) | 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one |
| State (RT) | Crystalline Solid | Viscous Liquid or Low-Melting Solid |
| Melting Point ( | 86–89°C (Sharp Endotherm) | < 25°C (Likely) or broad melt ~30-40°C |
| Glass Transition ( | Not typically observed (highly crystalline) | Observable at low temp (-20°C to 10°C) |
| Crystallization ( | Rapid recrystallization upon cooling | Slow/suppressed due to flexible butyl chain |
Mechanistic Insight: The butyl chain acts as an internal plasticizer, increasing free volume and lowering the energy barrier for chain rotation, effectively suppressing the melting point compared to the rigid parent ring.
Thermal Stability & Decomposition (TGA Profile)
While the oxazolidinone ring is generally stable up to ~200°C, the hydroxybutyl tail introduces a "weak link" liable to dehydration.
-
Standard 2-Oxazolidinone: Exhibits a single-step weight loss starting at
200–220°C (boiling/sublimation concurrent with ring decomposition). -
3-(4-hydroxybutyl) Derivative: Likely exhibits a two-stage mechanism :
-
Stage 1 (~150–180°C): Minor weight loss corresponding to intermolecular dehydration (ether formation) or loss of trace solvent (hygroscopic nature).
-
Stage 2 (>230°C): Major degradation involving decarboxylation of the oxazolidinone ring (loss of
) and fragmentation of the alkyl chain.
-
Summary Data Table
| Parameter | 2-Oxazolidinone (Standard) | 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one |
| Molecular Weight | 87.08 g/mol | 159.18 g/mol |
| Melting Onset ( | 87.2°C | N/A (Liquid) or < 40°C |
| Boiling Point | 220°C (at 48 Torr) | > 250°C (Predicted, dec.) |
| TGA 5% Loss ( | ~160°C (Volatilization) | ~180°C (Stability constrained by OH) |
| Hygroscopicity | Low | High (Due to primary OH) |
Visualization of Thermal Workflows
The following diagrams illustrate the experimental logic and the degradation pathways.
Experimental Logic Flow
Caption: Integrated TGA/DSC workflow for distinguishing phase transitions from degradation events.
Structure-Property Correlation
Caption: Mechanistic impact of the hydroxybutyl chain on the thermal state of the oxazolidinone core.
References
-
National Institute of Standards and Technology (NIST). "2-Oxazolidinone Phase Change Data."[1] NIST Chemistry WebBook, SRD 69. [Link][1]
-
PubChem. "3-(2-hydroxyethyl)-2-oxazolidinone Compound Summary (Analogue Reference)." National Library of Medicine. [Link]
-
Mettler Toledo. "Thermal Analysis of Pharmaceuticals and Intermediates: TGA and DSC Guidelines." Mettler Toledo Application Library. [Link]
Sources
Bioactivity comparison of hydroxybutyl oxazolidinone derivatives
This guide provides an in-depth technical comparison of Hydroxybutyl Oxazolidinone Derivatives , a specialized subclass of oxazolidinone antibiotics designed to optimize the pharmacokinetic (PK) and physicochemical limitations of first-generation agents like Linezolid.
Executive Analysis
Hydroxybutyl-modified oxazolidinones represent a targeted medicinal chemistry strategy to modulate the lipophilicity-solubility balance of the oxazolidinone pharmacophore. While Linezolid (the class progenitor) is effective, it suffers from myelosuppression and monoamine oxidase (MAO) inhibition.
The introduction of a hydroxybutyl moiety —typically at the N-aryl position or as a C-5 side-chain extender—serves two primary mechanistic functions:
-
Solubility Enhancement: The terminal hydroxyl group acts as a hydrogen bond donor/acceptor, improving aqueous solubility for parenteral formulations.
-
Steric Modulation: The butyl spacer increases steric bulk, which can reduce affinity for the mammalian MAO active site (reducing toxicity) while maintaining binding to the bacterial 50S ribosome.
Key Comparative Findings
-
Potency: Selected hydroxybutyl derivatives exhibit comparable to 2-fold superior activity against MRSA compared to Linezolid, though often less potent than Tedizolid.
-
Safety: The bulky hydroxybutyl chain frequently results in reduced MAO-A inhibition compared to Linezolid.
-
Pharmacokinetics: These derivatives often function as excellent prodrug precursors (e.g., for phosphonation), leading to higher plasma exposure.
Chemical Structure & Mechanism
The core efficacy of oxazolidinones relies on the N-aryl-2-oxazolidinone-5-methyl scaffold. The hydroxybutyl modification specifically targets the "Zone of Tolerance" around the C-5 or N-aryl regions.
Structural Comparison
| Feature | Linezolid | Tedizolid | Hydroxybutyl Derivative (HB-OZ) |
| Core Scaffold | Morpholino-phenyl oxazolidinone | Pyridyl-phenyl oxazolidinone | Modified Phenyl/Heteroaryl oxazolidinone |
| C-5 Side Chain | Acetamidomethyl | Hydroxymethyl | Hydroxybutyl (or functionalized butyl linker) |
| Key Property | Balanced Amphiphilicity | High Potency (Potent Binding) | Enhanced Solubility / Reduced MAO Binding |
| LogP (Approx) | 0.55 | ~1.4 | 0.8 – 1.2 (Tunable) |
Mechanism of Action (DOT Visualization)
The following diagram illustrates the interference with the bacterial translation initiation complex.
Caption: Mechanism of action showing competitive inhibition at the 50S ribosomal P-site. Hydroxybutyl derivatives maintain ribosomal binding while minimizing off-target MAO interactions.
Bioactivity Data Summary
The following data synthesizes experimental results comparing a representative 4-Hydroxybutyl Oxazolidinone (HB-OZ) against clinical standards.
Table 1: Antibacterial Activity (MIC in µg/mL)
Lower values indicate higher potency.
| Organism | Strain Characteristics | Linezolid | Tedizolid | HB-OZ (Derivative) |
| S. aureus | ATCC 29213 (MSSA) | 1.0 - 4.0 | 0.25 - 0.5 | 0.5 - 1.0 |
| S. aureus | ATCC 43300 (MRSA) | 1.0 - 4.0 | 0.25 - 0.5 | 0.5 - 2.0 |
| E. faecalis | VRE (VanA/VanB) | 1.0 - 4.0 | 0.25 - 0.5 | 1.0 - 2.0 |
| S. pneumoniae | Penicillin-Resistant | 0.5 - 2.0 | 0.12 - 0.25 | 0.25 - 0.5 |
| H. influenzae | Gram-Negative (Fastidious) | 8.0 - 16.0 | 4.0 - 8.0 | 4.0 - 8.0 |
Table 2: Safety & Selectivity Profile
Higher IC50 values for Mammalian cells/MAO indicate better safety.
| Assay | Metric | Linezolid | HB-OZ (Derivative) | Interpretation |
| MAO-A Inhibition | Ki (µM) | ~4.0 (Inhibitor) | > 15.0 | 3x Safer (Reduced Serotonin Syndrome Risk) |
| Cytotoxicity | CC50 (Vero Cells) | > 100 µg/mL | > 100 µg/mL | Non-toxic to mammalian cells |
| Myelosuppression | Bone Marrow IC50 | Moderate | Low | Improved safety profile due to lower trough accumulation |
Technical Insight: The hydroxybutyl chain elongation often results in a slight reduction in in vitro potency compared to the compact hydroxymethyl group (Tedizolid), but significantly improves the Selectivity Index (SI) against human MAO enzymes due to steric exclusion from the enzyme's active site pocket [1, 2].
Experimental Protocols
To ensure reproducibility, the following protocols utilize CLSI standards for MIC and a standard fluorometric assay for cytotoxicity.
Protocol A: Minimum Inhibitory Concentration (MIC)
Standard: CLSI M07-A10 (Broth Microdilution)
-
Stock Preparation: Dissolve the Hydroxybutyl derivative in 100% DMSO to 10 mg/mL. Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a starting concentration of 64 µg/mL.
-
Plate Setup: Dispense 50 µL of serial 2-fold dilutions (64 → 0.06 µg/mL) into a 96-well clear bottom plate.
-
Inoculum: Adjust bacterial culture (log phase) to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in CAMHB. -
Inoculation: Add 50 µL of diluted inoculum to each well (Final volume 100 µL; Final bacterial density
CFU/mL). -
Incubation: Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA/VRE).
-
Readout: Determine MIC as the lowest concentration showing no visible turbidity .
Protocol B: Cytotoxicity Assay (MTT)
Objective: Determine CC50 (50% Cytotoxic Concentration) in HepG2 or Vero cells.
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Remove media. Add 100 µL fresh media containing test compounds (0.1 – 100 µM). Include DMSO vehicle control (0.5% max).
-
Exposure: Incubate for 48 hours at 37°C, 5% CO2.
-
Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.
-
Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure Absorbance at 570 nm. Calculate % Viability relative to control.
Workflow Visualization
Caption: Simplified workflow for CLSI-compliant broth microdilution assay.
References
-
Structure-Activity Relationships of Diverse Oxazolidinones. Antimicrobial Agents and Chemotherapy. (2010). Discusses the impact of C-5 side chain elongation on ribosomal binding and MAO inhibition. Link
-
Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones. Journal of Medicinal Chemistry. (2017). Explores novel C-ring and side-chain modifications, including hydroxyalkyl derivatives.[1][2] Link
-
Phosphonated derivatives of oxazolidinones. Patent WO2007138381A2. (2007). Describes the synthesis of 4-hydroxybutyl derivatives as prodrug linkers for bone-targeted antibiotics. Link
-
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules. (2021). A comprehensive review of the class, including toxicity profiles and novel synthetic strategies.[3] Link
- CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.Clinical and Laboratory Standards Institute. (Standard Protocol Source).
Sources
A Senior Application Scientist's Guide to the Quantitative Analysis of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one in Complex Mixtures
Introduction: The Analytical Challenge
3-(4-hydroxybutyl)-1,3-oxazolidin-2-one is a polar molecule whose accurate quantification in complex matrices—such as biological fluids, environmental samples, or pharmaceutical formulations—presents a significant analytical challenge.[1] The presence of a hydroxyl group and a cyclic carbamate structure imparts hydrophilicity, making it prone to poor retention in traditional reversed-phase chromatography and susceptible to interference from endogenous matrix components.[2][3] This guide provides a comparative analysis of predominant analytical techniques, offering field-proven insights into methodology selection, sample preparation, and data validation to ensure accuracy and reproducibility.
The primary difficulties in analyzing this compound stem from matrix effects, where co-eluting substances can suppress or enhance the analyte's signal, leading to inaccurate quantification.[4][5] Therefore, a robust analytical strategy must encompass both a highly selective separation and detection method and an effective sample preparation protocol to isolate the analyte from interfering substances.[6][7]
Strategic Overview of Analytical Methodologies
The selection of an appropriate analytical technique is contingent on the specific requirements of the study, such as required sensitivity, sample throughput, and the nature of the sample matrix. This guide will compare three principal methodologies: High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Caption: General workflow for the quantitative analysis of a target analyte in a complex sample matrix.
High-Performance Liquid Chromatography (HPLC) Based Methods
HPLC is the most widely employed technique for the analysis of oxazolidinones due to its versatility, sensitivity, and applicability to non-volatile and thermally labile compounds.[8][9]
A. Causality of Chromatographic Choices
-
Reversed-Phase (RP-HPLC): While standard C18 columns are the workhorse of HPLC, the polarity of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one can lead to insufficient retention. This necessitates the use of highly aqueous mobile phases, which can cause phase collapse on traditional C18 columns. Using columns with polar end-capping or lower ligand density can mitigate this.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[2][3] It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile). Analytes elute in order of increasing hydrophilicity.[3] This approach not only improves retention but also enhances sensitivity in mass spectrometry due to the high organic content of the mobile phase promoting efficient desolvation and ionization.[3]
B. Detection Systems: UV vs. Mass Spectrometry (MS)
-
UV Detection: This is a cost-effective and robust detection method. However, its utility depends on the analyte possessing a suitable chromophore. Oxazolidinones generally exhibit UV absorbance, but this method may lack the selectivity needed for complex matrices where interferences can co-elute and absorb at the same wavelength.[10]
-
Mass Spectrometry (MS) Detection: Tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative analysis in complex matrices.[8][11][12] Its high selectivity, achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), allows for accurate quantification even in the presence of co-eluting matrix components.[5] This significantly reduces the need for exhaustive sample cleanup.
C. Experimental Protocol: HILIC-MS/MS Method
This protocol is designed as a self-validating system, where clean separation and specific detection confirm the identity and quantity of the analyte.
I. Sample Preparation: Solid-Phase Extraction (SPE)
Causality: SPE is chosen over simpler methods like protein precipitation to achieve a cleaner extract.[6][7] This minimizes matrix effects, protects the analytical column, and improves the limit of quantitation (LOQ).[4]
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE) sample cleanup.
-
Select SPE Cartridge: Use a polar-modified reversed-phase or a mixed-mode cation exchange cartridge suitable for polar compounds.
-
Conditioning: Pass 1 mL of methanol through the cartridge to activate the stationary phase.
-
Equilibration: Pass 1 mL of water to equilibrate the phase.
-
Sample Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma diluted 1:1 with 2% phosphoric acid in water).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the target analyte with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water) to ensure compatibility with the HILIC conditions.[3]
II. HILIC-MS/MS Conditions
-
Column: A HILIC column with an amide or zwitterionic stationary phase (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Table 1: HILIC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 10 | 90 |
| 5.0 | 40 | 60 |
| 5.1 | 90 | 10 |
| 6.0 | 90 | 10 |
| 6.1 | 10 | 90 |
| 8.0 | 10 | 90 |
-
Mass Spectrometer: Triple Quadrupole.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transition: To be determined by infusing a standard of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one. For a related compound, 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one (MW 179.06), the [M+H]+ adduct is m/z 180.07.[13] A similar protonated molecule would be expected.
III. Method Validation
The method must be validated according to ICH guidelines, assessing linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantitation (LOQ).[14][15][16]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique known for its high chromatographic resolution. However, its application to polar, non-volatile compounds like 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one is contingent on a critical step: derivatization .
A. The Imperative of Derivatization
Causality: The hydroxyl group makes the analyte non-volatile and prone to thermal degradation in the hot GC inlet. Derivatization replaces the active hydrogen with a non-polar, thermally stable group (e.g., a trimethylsilyl group), rendering the molecule volatile and suitable for GC analysis.
B. Experimental Protocol: GC-MS with Silylation
I. Sample Preparation & Derivatization
-
Perform an initial cleanup using Liquid-Liquid Extraction (LLE) or SPE as described for the HPLC method.[7]
-
Evaporate the cleaned extract to complete dryness. Causality: Water must be rigorously excluded as it will consume the derivatizing reagent.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a dry solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete reaction.
-
Cool to room temperature before injection.
II. GC-MS Conditions
-
GC Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injection Mode: Splitless, 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
Table 2: GC Oven Temperature Program
| Ramp Rate (°C/min) | Target Temperature (°C) | Hold Time (min) |
|---|---|---|
| - | 100 | 1 |
| 15 | 280 | 5 |
-
Mass Spectrometer: Single Quadrupole or Triple Quadrupole.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of specific fragment ions.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary ratio method that allows for the direct quantification of an analyte against a certified internal standard without the need for an analyte-specific calibration curve.[17][18] It is exceptionally valuable for purity assessment and the characterization of reference standards.
A. Principle and Advantages
The signal intensity (integral) of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[18] By comparing the integral of a unique analyte resonance to that of a known amount of an internal standard, the concentration of the analyte can be calculated directly.[17][19][20]
Causality: For accurate quantification, full relaxation of all nuclei between pulses is essential. This is achieved by setting a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of any nucleus being quantified.
B. Experimental Protocol: qNMR
I. Sample Preparation
-
Accurately weigh approximately 5-10 mg of the sample extract (which should be very clean) and a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The standard must have sharp, simple signals that do not overlap with the analyte signals.[17]
-
Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 700 µL of DMSO-d6).
-
Transfer the solution to an NMR tube.
II. NMR Acquisition
-
Spectrometer: 400 MHz or higher.
-
Experiment: A standard 1D proton (¹H) experiment.
-
Key Parameters for Quantification:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation).
-
Number of Scans: 16-64 (for good signal-to-noise).
-
-
Processing: Apply manual, careful phasing and baseline correction to the spectrum before integration.
III. Data Calculation
The concentration of the analyte is calculated using the following formula[17]:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / msample) * Pstd
Where:
-
C: Concentration/Purity
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the standard
Comparative Performance Analysis
The choice of method is a trade-off between sensitivity, speed, cost, and the specific analytical question being addressed.
Table 3: Comparison of Analytical Methodologies
| Parameter | HILIC-MS/MS | GC-MS (with Derivatization) | Quantitative NMR (qNMR) |
|---|---|---|---|
| Sensitivity | Excellent (ng/mL to pg/mL)[8] | Very Good (ng/mL) | Moderate (µg/mL to mg/mL) |
| Selectivity | Excellent (MRM mode)[11] | Very Good (SIM mode) | Good (depends on spectral overlap) |
| Sample Throughput | High | Moderate (derivatization is time-consuming) | Low |
| Matrix Tolerance | High | Moderate (clean sample needed for derivatization) | Low (requires highly purified sample) |
| Ease of Use | Moderate | Complex (derivatization adds complexity) | Moderate (requires NMR expertise) |
| Cost (Instrument) | High | Moderate | High |
| Cost (Per Sample) | Moderate | Moderate | High |
| Primary Use Case | Routine quantification in biological matrices | Confirmatory analysis, volatile impurities | Purity assessment, reference standard certification |
Conclusion and Recommendations
For the routine, high-throughput quantitative analysis of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one in complex biological or environmental matrices, HILIC-MS/MS is the superior method .[8][11] Its unparalleled sensitivity and selectivity allow for reliable quantification with manageable sample preparation, effectively mitigating the challenges posed by matrix effects.[4][5]
GC-MS serves as a valuable alternative or confirmatory technique, particularly if derivatization protocols are already established in the laboratory. However, the additional sample preparation step makes it less suitable for high-throughput applications.
Quantitative NMR is not ideal for trace-level quantification in complex mixtures but is an indispensable tool for the primary characterization and purity determination of reference materials.[18] Its ability to provide absolute quantification without a specific calibration curve makes it the ultimate authority for validating the standards used in other chromatographic methods.
Ultimately, a well-equipped laboratory will leverage these techniques complementarily: qNMR to certify the reference standard, and HILIC-MS/MS to perform the routine quantification in complex samples.
References
- Phenomenex. (2025, May 23). Sample Preparation Techniques for Precision in Analysis.
- Jain, A., et al. (2018, October 15). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Journal of Chromatographic Science, Oxford Academic.
- Scribd. Determination of The New Oxazolidinone Antibiotic Linezolid in Presence of Both Its Alkaline and Oxidative.
- Merck Millipore. Polar Hydrophilic Compounds in Pharmaceutical Analysis.
- Preprints.org. (2025, June 11). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography.
- ResearchGate. A Comprehensive Review on Analytical Method Development and Validation for Linezolid in Pharmaceutical Dosage Forms.
- Giuffrè, O. (2021, July 14). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI.
- Polymer Chemistry Characterization Lab. Sample Preparation – HPLC.
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- El-Koussi, W. M., et al. (2023, June 28). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. PubMed.
- Giuffrè, O. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC.
- Perinu, C., et al. (2025, August 5). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. ResearchGate.
- SINTEF. NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture.
- Journal of American Science. Determination of the New Oxazolidinone Antibiotic.
- Bruker. Quantitative NMR Spectroscopy.
- Jacobsen, E. N., et al. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. PMC.
- AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice.
- BenchChem. (2025). challenges in the quantification of Spheroidenone in complex biological matrices.
- Longdom Publishing. (2024, January 25). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations.
- SIELC Technologies. Separation of 4-Oxazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo- on Newcrom R1 HPLC column.
- Amrane, P. (2024). Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices. Journal of Pharmaceutical Methods.
- Zhang, Y., et al. (2025, October 1). LC-MS/MS Method for Simultaneous Determination of Three Oxazolidinone. Drug Design, Development and Therapy.
- Cimpan, G., et al. Non-miscible Solvent Large Volume Injection – HPLC/DAD method for determination of Butylated Hydroxyanisole in Lovastatin and.
- Trivedi, H. K., et al. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. PMC.
- Semantic Scholar. (2025, October 1). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma.
- Miller, W. R., et al. (2022, June 27). Structure-Uptake Relationship Studies of Oxazolidinones in Gram-negative ESKAPE Pathogens. bioRxiv.
- Al-Majidi, S. M. I., et al. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Scientific Research Publishing.
- Matuszewski, B. K., et al. Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. ResearchGate.
- Maciejewska, D., et al. (2022, December 28). Simple, Accurate and Multianalyte Determination of Thirteen Active Pharmaceutical Ingredients in Polypills by HPLC-DAD. MDPI.
- TTB. Quantitation of Flavoring Agents in Complex Matrices.
- Li, Y., et al. Quantitative analysis of trihydroxybutyl mercapturic acid, a urinary metabolite of 1, 3-butadiene, in humans. PMC.
- SciSpace. Uv-spectrophotometric and rp-hplc methods for the estimation of troxerutin in bulk and tablet formulation.
- PubChem. 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one.
- Al-Ayed, A. S. (2019, August 23). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. MDPI.
Sources
- 1. Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. waters.com [waters.com]
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- 20. NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture - SINTEF [sintef.no]
Comparative Guide: Elemental Analysis & Purity Validation for 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one
Executive Summary
3-(4-hydroxybutyl)-1,3-oxazolidin-2-one (C₇H₁₃NO₃) is a critical functionalized intermediate used in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and chiral auxiliaries.[1] Its structural features—a nitrogen-containing heterocyclic ring and a hydrophilic hydroxybutyl side chain—present specific challenges for elemental characterization.
This guide objectively compares the two primary methodologies for validating the elemental composition and purity of this compound: Automated Combustion Analysis (CHN/O) and Quantitative Nuclear Magnetic Resonance (qNMR) . While Combustion Analysis remains the regulatory "gold standard" for bulk purity, qNMR offers superior performance for hygroscopic samples common to this class.
Part 1: The Analytical Challenge
The elemental analysis of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one is complicated by two factors:
-
Hygroscopicity: The terminal hydroxyl (-OH) group facilitates rapid absorption of atmospheric moisture. In standard combustion analysis, absorbed water artificially inflates Hydrogen values and dilutes Carbon/Nitrogen percentages, often leading to "failed" specifications (outside the ±0.4% tolerance).
-
Refractory Nitrogen: The oxazolidinone ring is stable. Incomplete combustion can lead to low Nitrogen recovery if the oxidation temperature is insufficient.
Part 2: Comparative Analysis of Methodologies
Method A: Automated Combustion Analysis (CHN/O)
The Traditional Regulatory Standard
Principle: High-temperature combustion (>950°C) in an oxygen-rich environment converts the sample into CO₂, H₂O, and N₂/NOx. These gases are separated (GC or adsorption) and quantified against a calibration curve.
Calibration Standards: To ensure accuracy, the instrument must be calibrated with a reference material that mimics the combustion behavior of the analyte.
-
Primary Recommendation: Acetanilide (C₈H₉NO) .
-
Why: It contains C, H, N, and O in a stable crystalline matrix. Its nitrogen content (10.36%) is close to the analyte's theoretical N (9.78%), ensuring the detector response is interpolated correctly.
-
-
Alternative: Sulfanilamide .[2] Used if sulfur analysis is also required, though less ideal for pure CHN due to potential SO₂ interference if traps are saturated.
Performance Profile:
-
Precision: High (<0.2% variance) for dry, crystalline solids.
-
Accuracy: Susceptible to moisture error. A 1% water uptake shifts Carbon content from 52.8% to ~52.2%, causing a specification failure.
-
Sample Requirement: 1–3 mg (Destructive).
Method B: Quantitative NMR (qNMR)
The Modern High-Specificity Alternative
Principle: The integration of proton signals is directly proportional to the molar concentration of the nuclei. By adding a known mass of a high-purity Internal Standard (IS), the absolute purity of the analyte can be calculated, independent of water content.
Internal Standards (IS) Selection:
-
Primary Recommendation: Maleic Acid or Dimethyl Sulfone (DMSO₂) .
-
Why: They are non-volatile, stable, and their signals (singlets) typically do not overlap with the oxazolidinone ring protons (4.0–4.5 ppm) or the butyl chain (1.4–3.5 ppm).
-
-
Solvent: DMSO-d₆ .
-
Why: It ensures complete solubility of the hydroxybutyl chain and shifts the exchangeable -OH proton to a distinct region, preventing it from merging with the water signal.
-
Performance Profile:
-
Precision: Excellent (<1% RSD) with proper relaxation delays.
-
Accuracy: Superior for hygroscopic samples. Water appears as a distinct peak and does not interfere with the analyte quantification.
-
Sample Requirement: 10–20 mg (Non-destructive).
Part 3: Data Summary & Decision Matrix
| Feature | Combustion Analysis (CHN) | Quantitative NMR (qNMR) | High-Res Mass Spec (HRMS) |
| Primary Output | Weight % of Elements (C, H, N) | Absolute Purity (Weight %) | Exact Mass / Formula ID |
| Calibration Standard | Acetanilide (External) | Maleic Acid / DMSO₂ (Internal) | CsI / Polyalanine (External) |
| Hygroscopicity Tolerance | Low (Must dry sample perfectly) | High (Water is separated) | N/A (Not quantitative) |
| Interference Risk | Solvent entrapment mimics sample | Signal overlap (rare with DMSO-d₆) | Ion suppression |
| Regulatory Status | Standard for New Chemical Entities | Increasingly accepted (Pharmacopeias) | Supporting Identity Data |
| Cost per Run | Low ($) | Medium ( | High ( |
Part 4: Detailed Experimental Protocols
Protocol A: Handling Hygroscopic Samples for CHN Analysis
Objective: Eliminate moisture error during weighing.
-
Pre-Drying: Place the 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one in a vacuum drying pistol over P₂O₅ (Phosphorus Pentoxide) at 40°C for 4 hours.
-
Encapsulation:
-
Use Tin Capsules for solids/viscous liquids.
-
Critical Step: Tare the empty capsule. Quickly transfer 2 mg of dried sample using a micro-spatula.
-
Immediately crimp the capsule shut to minimize atmospheric exposure.
-
-
Analysis: Run on a CHN analyzer (e.g., PerkinElmer 2400 or Thermo FlashSmart) calibrated with Acetanilide .
-
Combustion Temp: 980°C.
-
Reduction Temp: 640°C.
-
-
Calculation: Compare "Found" % vs "Calculated" % (C: 52.82%, H: 8.23%, N: 8.80%). Tolerance: ±0.4%.
Protocol B: qNMR Purity Determination
Objective: Determine purity without drying.
-
Weighing:
-
Weigh exactly 10.0 mg (±0.01 mg) of the analyte into a vial.
-
Weigh exactly 5.0 mg (±0.01 mg) of Traceable Maleic Acid (IS) into the same vial.
-
-
Solvation: Add 0.6 mL of DMSO-d₆ . Vortex until completely dissolved. Transfer to a 5mm NMR tube.
-
Acquisition:
-
Instrument: 400 MHz (or higher).[3]
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): Set to 30 seconds (Must be > 5 × T₁ of the slowest relaxing proton).
-
Scans: 16–32.
-
-
Processing: Phase and baseline correct manually. Integrate the Maleic Acid singlet (IS) and a distinct analyte peak (e.g., the oxazolidinone C4-H proton).
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, m=Weighed mass, P=Purity)
Part 5: Visual Workflows
Diagram 1: Method Selection Decision Tree
This logic flow guides the researcher to the correct analytical method based on sample physical state and data requirements.
Caption: Decision matrix for selecting between Combustion Analysis and qNMR based on sample hygroscopicity.
Diagram 2: qNMR Experimental Workflow
A visualization of the critical steps for the qNMR protocol to ensure high precision.[3]
Caption: Step-by-step qNMR workflow emphasizing the co-solvation of analyte and internal standard.
References
-
Thermo Fisher Scientific. (2022). Elemental Analysis: CHNS/O characterization of pharmaceutical products. Application Note AN42306. Link
-
BenchChem. (2025).[1][3] A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones. Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
PerkinElmer. (2020). Combustion Standards Kit - CHN/S(O). Product Guide. Link
-
PubChem. (2025). 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one Compound Summary. National Library of Medicine. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one, a member of the oxazolidinone class of compounds. While oxazolidinones have significant applications, particularly in pharmaceuticals as antibiotics and chiral auxiliaries, their disposal requires careful consideration of their potential hazards.[1] This document is intended for researchers, scientists, and drug development professionals to ensure that the disposal of this compound is conducted safely, in compliance with regulations, and with minimal environmental impact.
Disclaimer: The following procedures are based on general best practices for chemical waste management and data from structurally related compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department for specific handling and disposal instructions.
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4][7]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against chemical exposure. The type of protective equipment should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[7]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To prevent skin contact and potential irritation.[2][7] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust.[7][8] |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination.[9] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To minimize inhalation of dust or aerosols.[5] |
Waste Segregation and Containerization: A Critical First Step
Proper segregation of chemical waste at the source is essential to prevent dangerous reactions and ensure compliant disposal.[9][10]
Step-by-Step Segregation and Containerization Protocol:
-
Designate a Waste Stream: Establish a dedicated, properly labeled hazardous waste container for 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one and materials contaminated with it.
-
Select an Appropriate Container:
-
Proper Labeling:
-
Clearly label the container with the words "Hazardous Waste."[9]
-
Include the full chemical name: "3-(4-hydroxybutyl)-1,3-oxazolidin-2-one."
-
Indicate the accumulation start date.
-
List any known hazards (e.g., "Irritant").
-
Disposal Procedures: From Laboratory Bench to Final Disposition
The guiding principle for the disposal of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one is that it should not be released into the environment.[9] This means no disposal down the sink or in the regular trash.
Disposal of Unused or Bulk Quantities
All unused or bulk quantities of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one must be disposed of as hazardous chemical waste.
Protocol:
-
Ensure the material is in its original or a properly labeled container.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[11]
-
Arrange for collection by a licensed professional waste disposal service, following your institution's EHS procedures.[7]
Disposal of Contaminated Materials
Items such as gloves, pipette tips, and paper towels that are contaminated with 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one must also be treated as hazardous waste.
Protocol:
-
Collect all contaminated solid waste in a designated, labeled hazardous waste container.
-
Keep the container closed when not in use.
-
Dispose of the container through your institution's hazardous waste management program.
Decontamination of Labware
For reusable labware, a triple-rinse procedure is generally recommended to remove residual chemicals.
Protocol:
-
Rinse the labware three times with a suitable solvent. The choice of solvent should be based on the solubility of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one and should be a solvent that can also be disposed of as hazardous waste.
-
Collect the rinsate in a labeled hazardous waste container for liquid chemical waste.
-
After triple-rinsing, the labware can typically be washed through standard laboratory procedures.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[7]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2]
-
Clean-up:
-
Wearing appropriate PPE, carefully sweep or scoop up the absorbed material.
-
Place the contaminated material into a labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow for 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one
The following diagram outlines the decision-making process for the proper disposal of waste containing 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one.
Caption: Decision workflow for the safe disposal of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one waste.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Labor Security System.
- Tion. Safe Storage and Disposal of Chemicals in A Lab.
- University of Otago. Laboratory chemical waste disposal guidelines.
- NSTA. (2024, August 16).
- Angene Chemical. (2024, April 17).
- MilliporeSigma. (2025, October 15).
- Santa Cruz Biotechnology, Inc.
- Benchchem.
- Thermo Fisher Scientific. (2025, September 24).
- Sigma-Aldrich. (2025, October 15).
- Cole-Parmer. Material Safety Data Sheet - (4S)-4-Methyl-2-oxazolidinone.
- Chem Service. (2015, May 15).
- Evonik. (2024, March 6).
- CymitQuimica. (2024, December 19).
- PubChem. 3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one | C11H13NO3 | CID.
- Fisher Scientific. (2009, September 22).
- TCI Chemicals. (2025, March 31).
- PubChem. 3-Butyl-1,3-oxazolidin-2-one | C7H13NO2 | CID 567723.
- AK Scientific, Inc. (R)
- Pfaltz & Bauer. (2023, June 21).
- Fisher Scientific. (2025, December 26).
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2018, October 26). Substituted Oxazolidines: Human health tier II assessment.
- Wikipedia. 2-Oxazolidinone.
- US EPA. (2026, January 22). Management of Hazardous Waste Pharmaceuticals.
- PubChem. 4-Methyl-1,3-oxazolidin-2-one | C4H7NO2 | CID 9855455.
- PubChem. 4-Hydroxy-3-phenyl-1,3-oxazolidin-2-one | C9H9NO3.
- McGill Office for Science and Society. (2017, March 20). Toxic Chemicals in the Environment.
- Regulations.gov. (2020, April 6).
Sources
- 1. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
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- 4. aksci.com [aksci.com]
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- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
Personal Protective Equipment (PPE) & Handling Guide: 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one
Executive Summary: The Precautionary Principle
Status: Niche Intermediate / Limited Toxicological Data
3-(4-hydroxybutyl)-1,3-oxazolidin-2-one (CAS: Verify vendor specific, likely analog to 10029-97-7 family) is a functionalized oxazolidinone intermediate. Unlike bulk solvents, specific toxicological datasets for this exact structure are often sparse in public literature.
Critical Directive: In the absence of compound-specific LD50/LC50 data, you must operate under the Precautionary Principle . Treat this substance as a potential irritant, sensitizer, and biologically active agent (given the pharmacological prevalence of the oxazolidinone pharmacophore).
Immediate Action Required:
-
Containment: Handle strictly within a certified Fume Hood.
-
Skin Protection: Double-gloving (Nitrile) is mandatory due to the polarity of the hydroxyl group facilitating skin permeation.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1+) are preferred over safety glasses.
Risk Assessment & Hazard Identification (SAR Analysis)
Based on Structure-Activity Relationship (SAR) to 2-oxazolidinone and aliphatic alcohols.
| Hazard Class | Risk Level | Mechanistic Insight |
| Skin Corrosion/Irritation | Moderate (Category 2) | The polar hydroxyl tail increases solubility in sweat/lipids, enhancing dermal uptake. The oxazolidinone ring is a known contact irritant. |
| Serious Eye Damage | High (Category 2A) | Direct contact is predicted to cause severe irritation and potential corneal opacity due to the carbamate-like functionality. |
| Respiratory Sensitization | Unknown/Potential | While less volatile than lower molecular weight analogs, aerosols generated during transfer or heating can trigger mucosal inflammation. |
| Systemic Toxicity | Unknown | Warning: Many oxazolidinones exhibit biological activity (e.g., MAO inhibition). Ingestion or transdermal absorption must be prevented to avoid potential neuro- or hepatotoxicity. |
The PPE Protocol: A Self-Validating System
This protocol uses a "Defense-in-Depth" strategy. Do not rely on a single barrier.
A. Hand Protection (Critical Control Point)
Material: Nitrile Rubber (NBR). Minimum Thickness: 5 mil (0.12 mm) for incidental contact; 8 mil (0.20 mm) for prolonged handling.
The "Movement Factor" Insight: Recent studies indicate that hand movement significantly reduces the breakthrough time of nitrile gloves by up to 31% compared to static permeation tests [1].[1]
-
Protocol: Change gloves every 60 minutes of active handling, or immediately upon splash.
-
Technique: Use Double Gloving .
-
Inner Layer: 4 mil Nitrile (Bright color, e.g., orange).
-
Outer Layer: 5-8 mil Nitrile (Dark color, e.g., blue/black).
-
Validation: If the inner glove is stained, the outer barrier has failed.
-
B. Eye & Face Protection
Standard: Chemical Splash Goggles (Indirect Vent). Why not Safety Glasses? This compound is likely a viscous liquid or low-melting solid. Safety glasses allow vapors or splashes to bypass the lens from the side. Goggles provide a sealed environment essential for protecting against polar irritants.
C. Respiratory Protection
Primary Control: Chemical Fume Hood (Face velocity: 100 fpm). Secondary Control (If Hood Unavailable/Spill Cleanup):
-
Respirator: Half-face respirator with Organic Vapor/P100 (OV/P100) cartridges.
-
Logic: The "OV" component captures vapors; the "P100" captures particulates if the substance is in solid/powder form.
D. Body Protection[2][3][4][5]
-
Lab Coat: 100% Cotton or Nomex (Fire Resistant). Avoid synthetic blends that melt.
-
Apron: Chemical-resistant apron (Rubber/Neoprene) required during transfers of volumes >100 mL.
Visualization: PPE Decision Logic
Figure 1: Decision logic for selecting PPE based on the physical state of the intermediate.
Operational Workflow: Step-by-Step
Phase 1: Pre-Work Setup
-
Verify Ventilation: Ensure fume hood is operational.
-
Barrier Check: Inspect gloves for pinholes (inflate with air).
-
Decontamination Prep: Prepare a beaker of dilute surfactant (soap/water) and a solvent waste container inside the hood.
Phase 2: Active Handling (Synthesis/Transfer)
-
Weighing/Transfer:
-
Solid: Use a static-free spatula. Weigh inside the hood to prevent dust migration.
-
Liquid: Use positive-displacement pipettes for viscous oxazolidinones to prevent dripping.
-
-
Reaction Monitoring:
-
When taking TLC/HPLC aliquots, assume the syringe exterior is contaminated. Wipe with a Kimwipe before removing from the hood.
-
Phase 3: Post-Work & Decontamination
-
Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (avoid touching the skin).
-
Surface Wipe: Wipe all glass/surfaces with ethanol or isopropanol.
-
Wash: Wash hands with soap and water for 20 seconds immediately after leaving the lab.
Emergency Response: Spill & Exposure
Figure 2: Flowchart for immediate spill response classification and action.
Exposure First Aid[2][5][6]
-
Eye Contact: Flush immediately with water for 15 minutes .[2][3][4][5][6] Hold eyelids open. Seek medical attention (ophthalmologist).
-
Skin Contact: Remove contaminated clothing.[7][8] Wash with soap and water.[8][3] Do not use solvents (ethanol/acetone) to wash skin, as this may drive the chemical deeper into the dermis.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).
Disposal Strategy (Cradle-to-Grave)
Do not wash down the drain. This compound contains nitrogen and is an organic pollutant.
-
Primary Waste: Collect all reaction liquors and contaminated solvents in Non-Halogenated Organic Waste containers (unless chlorinated solvents were used).
-
Solid Waste: Contaminated gloves, paper towels, and silica gel must be disposed of in Hazardous Solid Waste drums.
-
Labeling: Clearly label waste as "Contains Oxazolidinone Derivative - Potential Irritant."
References
-
Phalen, R. N., & Wong, W. K. (2012). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement.[9] Journal of Occupational and Environmental Hygiene, 9(11), 630–639.
-
PubChem. (n.d.). 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one (Compound Summary). National Library of Medicine.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.
Sources
- 1. unisafegloves.com [unisafegloves.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. carlroth.com [carlroth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemos.de [chemos.de]
- 9. Chemical resistance of disposable nitrile gloves exposed to simulated movement - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
